molecular formula C10H14N2O2 B1201103 BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- CAS No. 60032-67-9

BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL-

Katalognummer: B1201103
CAS-Nummer: 60032-67-9
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: UGSYSCOHCGEFKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL-, also known as BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL-, is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

60032-67-9

Molekularformel

C10H14N2O2

Molekulargewicht

194.23 g/mol

IUPAC-Name

4-amino-3-hydroxy-N-phenylbutanamide

InChI

InChI=1S/C10H14N2O2/c11-7-9(13)6-10(14)12-8-4-2-1-3-5-8/h1-5,9,13H,6-7,11H2,(H,12,14)

InChI-Schlüssel

UGSYSCOHCGEFKC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CC(CN)O

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)CC(CN)O

Synonyme

4-amino-3-hydroxybutananilide
4-amino-3-hydroxybutananilide monohydrochloride

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 4-Amino-3-hydroxy-N-phenylbutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

BUTANAMIDE, 4-AMINO-3-HYDROXY-N-PHENYL- (CAS 60032-67-9) is a specialized anilide derivative of 4-amino-3-hydroxybutanoic acid (GABOB). GABOB is a well-characterized


-aminobutyric acid (GABA) analogue and an endogenous neuromodulator with established anticonvulsant properties (1[1]). By converting the terminal carboxylic acid of GABOB into an N-phenyl amide, researchers can significantly alter the molecule's lipophilicity, hydrogen-bonding profile, and blood-brain barrier permeability, making it a highly valuable pharmacophore model in drug discovery.

This whitepaper outlines a robust, self-validating three-step synthetic pathway for this compound, focusing on mechanistic causality, orthogonal protection strategies, and rigorous analytical validation.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 4-amino-3-hydroxy-N-phenylbutanamide presents two distinct chemical challenges: the presence of a reactive primary amine on the starting material, and the poor nucleophilicity of the target amine (aniline).

The Necessity of Orthogonal Protection

Direct amidation of unprotected GABOB with aniline would inevitably lead to competitive self-condensation and polymerization. To prevent this, the primary amine of GABOB must be transiently masked. The tert-butyloxycarbonyl (Boc) group is selected because it is highly stable under the basic conditions required for amidation, yet easily cleaved under mild acidic conditions that leave the newly formed amide bond intact (2[2]).

Expert Insight - Omitting Hydroxyl Protection: A common question in this pathway is whether the secondary hydroxyl group at the C3 position requires protection. Mechanistically, it does not. The secondary hydroxyl is sterically hindered and significantly less nucleophilic than the primary amine. Furthermore, any competing intramolecular esterification (lactonization) during the activation step would require the formation of a highly strained four-membered


-lactone ring. Because this is thermodynamically and kinetically disfavored, orthogonal protection of the hydroxyl group is unnecessary, streamlining the overall synthesis (3[3]).
Overcoming Aniline's Low Nucleophilicity

Aniline is an electron-deficient amine; its nitrogen lone pair is delocalized into the aromatic


-system, drastically reducing its reactivity compared to aliphatic amines. Standard carbodiimide coupling (e.g., EDC alone) often results in poor yields and the formation of unreactive N-acylurea byproducts.
To force the reaction forward, a catalytic amount of 4-dimethylaminopyridine (DMAP) is introduced alongside 1-hydroxybenzotriazole (HOBt). DMAP acts as a powerful acyl transfer agent, reacting with the HOBt-active ester to form a highly electrophilic acylpyridinium intermediate that is rapidly intercepted by aniline (4[4]).

Synthetic Workflow Visualization

Workflow Step1 Step 1: N-Boc Protection Reagents: Boc2O, Et3N Solvent: Dioxane/H2O Step2 Step 2: EDC/HOBt Amidation Reagents: Aniline, EDC, HOBt, DMAP Solvent: DMF or MeCN Step1->Step2 N-Boc-GABOB (Purified via extraction) Step3 Step 3: Acidic Deprotection Reagents: TFA Solvent: DCM Step2->Step3 N-Boc-Anilide (Purified via acid/base wash) Target Target Compound 4-amino-3-hydroxy-N-phenylbutanamide Step3->Target Free Base or HCl Salt (Confirmed via MS/NMR)

Figure 1: Three-step synthetic workflow for 4-amino-3-hydroxy-N-phenylbutanamide.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems , utilizing specific visual cues and targeted purification washes to ensure intermediate integrity without requiring intermediate chromatography.

Step 1: Synthesis of N-Boc-GABOB
  • Reaction Setup: Dissolve 4-amino-3-hydroxybutanoic acid (1.0 equiv) in a 1:1 (v/v) mixture of 1,4-dioxane and distilled water (0.5 M concentration).

  • Reagent Addition: Add triethylamine (Et

    
    N, 1.5 equiv) and cool the flask to 0 °C in an ice bath. Slowly add di-tert-butyl dicarbonate (Boc
    
    
    
    O, 1.1 equiv) dropwise.
  • Propagation: Remove the ice bath and stir vigorously at room temperature for 4 hours.

  • Self-Validating Workup: Dilute with water and wash the aqueous layer once with ethyl acetate (EtOAc) to remove unreacted Boc

    
    O. Crucial step: Acidify the aqueous layer with 5% aqueous citric acid until the pH reaches 3.0. Extract the protonated product three times with EtOAc. Dry the combined organic layers over anhydrous Na
    
    
    
    SO
    
    
    and concentrate in vacuo to yield N-Boc-GABOB as a viscous oil or white foam (5[5]).
Step 2: EDC/HOBt-Mediated Amidation with Aniline
  • Activation: Dissolve N-Boc-GABOB (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) or acetonitrile (0.2 M). Add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Stir for 15 minutes to allow the formation of the HOBt active ester.

  • Coupling: Add aniline (1.0 equiv) and a catalytic amount of DMAP (0.1 equiv). Stir the reaction mixture at room temperature under an inert nitrogen atmosphere for 18–24 hours (6[6]).

  • Self-Validating Workup: Concentrate the solvent under reduced pressure. Redissolve the crude residue in EtOAc.

    • Wash 1 (1M HCl): Selectively protonates and removes unreacted aniline, DMAP, and DIPEA into the aqueous layer.

    • Wash 2 (Sat. NaHCO

      
      ): Deprotonates and removes unreacted N-Boc-GABOB and HOBt.
      
    • Wash 3 (Brine): Removes residual water. Dry and concentrate to yield N-Boc-4-amino-3-hydroxy-N-phenylbutanamide.

Step 3: Acidic Deprotection to Target Compound
  • Reaction Setup: Dissolve the N-Boc-anilide intermediate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cleavage: Add an equal volume of trifluoroacetic acid (TFA) to achieve a 1:1 DCM:TFA ratio. Stir at room temperature.

  • Self-Validation: The reaction will immediately begin to evolve carbon dioxide gas. The cessation of bubbling (typically after 1–2 hours) serves as a reliable visual indicator of reaction completion (7[7]).

  • Isolation: Evaporate the volatiles under a stream of nitrogen. To isolate the free base, neutralize the resulting TFA salt with saturated NaHCO

    
    , extract with EtOAc, and concentrate. Alternatively, treat with 4M HCl in dioxane to precipitate the highly stable hydrochloride salt of 4-amino-3-hydroxy-N-phenylbutanamide.
    

Analytical Validation & Quantitative Data

To ensure the integrity of the synthesized compounds, the following analytical markers should be utilized. The shift from a negative to a positive Ninhydrin stain between Step 2 and Step 3 is a definitive indicator of successful Boc deprotection.

StepIntermediate / ProductExpected YieldKey Analytical Markers
1 N-Boc-GABOB85–95%MS (ESI): [M-tBu+H]

164 m/zTLC: Ninhydrin (Negative), KMnO

(Positive)
2 N-Boc-4-amino-3-hydroxy-N-phenylbutanamide70–85%MS (ESI): [M+H]

295 m/zTLC: UV active (254 nm, due to phenyl ring)
3 4-amino-3-hydroxy-N-phenylbutanamide 90–98%MS (ESI): [M+H]

195 m/zTLC: Ninhydrin (Positive, dark purple)

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC (NIH).
  • Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
  • An In-depth Technical Guide to Boc Protection in Peptide Chemistry - Benchchem.
  • tert-Butyloxycarbonyl protecting group - Wikipedia.
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC (NIH).
  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications.
  • γ-Amino-β-hydroxybutyric acid - Wikipedia.

Sources

structural analysis of 4-amino-3-hydroxy-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Analysis of 4-amino-3-hydroxy-N-phenylbutanamide

Abstract

The structural elucidation of novel small molecules is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, technically-focused framework for the , a compound with multiple stereocenters and functional groups characteristic of biologically active molecules. As this specific molecule is not extensively described in current literature, this document serves as a practical playbook for researchers, outlining a multi-technique approach to unambiguously determine its chemical structure. We will delve into the strategic application of mass spectrometry, multi-dimensional NMR spectroscopy, vibrational spectroscopy, and X-ray crystallography. Each section is designed to not only present protocols but to instill a deep understanding of the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

Introduction: The Challenge of a Novel Molecule

The compound 4-amino-3-hydroxy-N-phenylbutanamide presents a classic challenge in structural organic chemistry. Its name implies a butanamide backbone with an N-phenyl substituent, a hydroxyl group at the C3 position, and an amino group at the C4 position. This structure, rich in functionality and stereochemical possibilities, necessitates a systematic and orthogonal analytical approach for unambiguous characterization. The presence of two chiral centers (C3 and C4) means the compound can exist as up to four stereoisomers (two pairs of enantiomers), making stereochemical determination a critical aspect of the analysis.

This guide is structured to mirror the logical progression of a structural elucidation campaign, from initial confirmation of molecular weight and formula to the detailed mapping of atomic connectivity and, finally, the determination of its three-dimensional arrangement.

Foundational Analysis: Purity, Molecular Weight, and Formula

Before embarking on detailed structural analysis, it is imperative to establish the purity and elemental composition of the sample. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, while High-Resolution Mass Spectrometry (HRMS) provides the exact mass needed to determine the molecular formula.[1]

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized 4-amino-3-hydroxy-N-phenylbutanamide is a prerequisite for accurate spectroscopic analysis.[2] Reversed-Phase HPLC (RP-HPLC) is the method of choice for a molecule of this polarity.

Experimental Protocol: RP-HPLC Purity Assessment

  • System: An HPLC system equipped with a UV detector.

  • Column: C18 (Octadecyl Silane), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure protonation of the amine and improve peak shape).

    • Rationale: A gradient is used to ensure elution of both the main compound and any potential impurities with a wider range of polarities. Formic acid suppresses the silanol interactions on the column and ensures the basic amine is in a single protonation state.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

    • Rationale: The N-phenyl group contains a strong chromophore that will absorb UV light, making it easily detectable.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture.

  • Analysis: Inject 10 µL and analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak. A purity level of >95% is generally required for detailed structural analysis.[3]

Molecular Formula Determination via Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[4][5] For 4-amino-3-hydroxy-N-phenylbutanamide (hypothesized formula: C₁₀H₁₄N₂O₂), Electrospray Ionization (ESI) is the preferred ionization method due to the presence of polar, ionizable functional groups.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrument: An ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

  • Ionization Mode: Positive ESI.

    • Rationale: The primary amine group is basic and will readily accept a proton to form a [M+H]⁺ ion.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol with 0.1% formic acid) to a concentration of approximately 10 µg/mL.

  • Analysis: Infuse the sample directly into the mass spectrometer.

  • Data Interpretation: The instrument will provide a high-resolution mass measurement of the [M+H]⁺ ion. This value can be used to calculate the molecular formula.

Table 1: Hypothetical HRMS Data for 4-amino-3-hydroxy-N-phenylbutanamide

ParameterValue
Hypothesized FormulaC₁₀H₁₄N₂O₂
Exact Mass (M)194.1055
[M+H]⁺ Calculated195.1128
[M+H]⁺ Observed195.1126
Mass Error (ppm)-1.0

The low mass error provides strong confidence in the proposed molecular formula.

Unraveling Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[6] A combination of 1D (¹H, ¹³C) and 2D NMR experiments is required to assemble the molecular skeleton of 4-amino-3-hydroxy-N-phenylbutanamide.

Initial Assessment: ¹H and ¹³C NMR
  • ¹H NMR: Provides information about the number and type of hydrogen atoms, their chemical environment, and their connectivity through spin-spin coupling.[7]

  • ¹³C NMR: Shows the number of unique carbon environments in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to distinguish between CH₃, CH₂, CH, and quaternary carbons.[7]

Mapping the Skeleton: 2D NMR Spectroscopy

A suite of 2D NMR experiments is used to piece together the structure.[8]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems.

Workflow for NMR-Based Structure Elucidation

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Structural Assembly H1_NMR ¹H NMR (Proton Environments & Coupling) HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC COSY COSY (H-H Coupling Networks) H1_NMR->COSY HMBC HMBC (Long-Range C-H Bonds) H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Fragments Identify Spin Systems (e.g., Butyl Chain, Phenyl Ring) HSQC->Fragments COSY->Fragments Connectivity Assemble Fragments into Molecular Skeleton HMBC->Connectivity Fragments->Connectivity

Caption: A logical workflow for NMR-based structure elucidation.

Hypothetical NMR Data Interpretation

Let's assume we have obtained the following (simplified) NMR data for a single diastereomer of 4-amino-3-hydroxy-N-phenylbutanamide.

Table 2: Hypothetical ¹H and ¹³C NMR Data

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityIntegrationCOSY CorrelationsHMBC Correlations
1 (C=O)172.5----H-2, H-Phenyl
2 (CH₂)42.12.5dd2HH-3C-1, C-3, C-4
3 (CH-OH)70.34.1m1HH-2, H-4C-1, C-2, C-4
4 (CH-NH₂)55.83.5m1HH-3C-2, C-3
Phenyl-C1'138.0----H-2', H-6'
Phenyl-C2',6'120.57.5d2HH-3', H-5'C-1, C-4'
Phenyl-C3',5'129.07.3t2HH-2', H-4', H-6'C-1', C-5'
Phenyl-C4'124.07.1t1HH-3', H-5'C-2', C-6'
  • Interpretation:

    • The HMBC correlation from the phenyl protons (H-2', H-6') to the carbonyl carbon (C-1) confirms the N-phenyl amide linkage.

    • The COSY correlations trace the H-2 -> H-3 -> H-4 pathway, establishing the butanamide backbone.

    • The HSQC experiment would confirm the direct attachment of each proton to its respective carbon.

Determining Relative Stereochemistry

With the connectivity established, the next challenge is to determine the relative stereochemistry (syn or anti) of the hydroxyl and amino groups. This can be addressed using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) and analysis of ³JHH coupling constants.

  • NOESY/ROESY: These experiments detect protons that are close in space. A strong NOE between H-3 and H-4 would suggest a syn relationship.

  • ³JHH Coupling Constants: The magnitude of the coupling constant between H-3 and H-4 can be indicative of their dihedral angle, which is related to the stereochemistry.

Functional Group Confirmation: FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9][10] It serves as an excellent complementary technique to confirm the structure deduced from NMR and MS.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument: An FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Analysis: The spectrum is recorded from 4000 to 400 cm⁻¹.

Table 3: Expected FTIR Absorption Bands for 4-amino-3-hydroxy-N-phenylbutanamide

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretch, N-H stretchHydroxyl, Amine, Amide
3050-3010C-H stretch (sp²)Aromatic C-H
2960-2850C-H stretch (sp³)Aliphatic C-H
~1660 (strong)C=O stretchAmide I band
~1540N-H bendAmide II band
1600, 1480C=C stretchAromatic Ring
~1100C-O stretchSecondary Alcohol

The presence of these characteristic bands provides strong evidence for the key functional groups in the molecule.

The Gold Standard: Single-Crystal X-ray Crystallography

When an unambiguous 3D structure, including absolute stereochemistry, is required, single-crystal X-ray crystallography is the definitive method.[11][12] This technique requires a high-quality single crystal of the compound.

Experimental Workflow for X-ray Crystallography

G cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_solve Structure Solution Screen Screen Solvents for Crystal Growth Grow Grow Single Crystal (e.g., Slow Evaporation) Screen->Grow Mount Mount Crystal on Diffractometer Grow->Mount Collect Collect Diffraction Data Mount->Collect Solve Solve Phase Problem Collect->Solve Refine Refine Atomic Positions and Thermal Parameters Solve->Refine Validate Validate Final Structure Refine->Validate

Caption: The workflow for single-crystal X-ray crystallography.

A successful crystallographic analysis provides precise bond lengths, bond angles, and torsional angles, and definitively establishes both the relative and absolute stereochemistry of the molecule.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural analysis of a novel compound like 4-amino-3-hydroxy-N-phenylbutanamide is a process of assembling evidence from multiple, orthogonal analytical techniques. No single method can provide all the answers, but when used in a logical sequence, they build a complete and validated picture of the molecule. The workflow begins with establishing purity and molecular formula (HPLC, HRMS), proceeds to map the atomic connectivity and relative stereochemistry (multi-dimensional NMR), is confirmed by the presence of key functional groups (FTIR), and can be ultimately and unambiguously determined in three dimensions by X-ray crystallography. This rigorous, evidence-based approach is fundamental to advancing research in chemistry and drug development.

References

  • Morari, M., Windisch, C., & Rief, B. A. (1978). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Journal of Pharmaceutical Sciences, 67(1), 120-1. Available at: [Link]

  • Drury, E., et al. (2014). Structural Analysis of a Novel Small Molecule Ligand Bound to the CXCL12 Chemokine. Journal of Medicinal Chemistry, 57(22), 9415-9425. Available at: [Link]

  • Leveridge, M., et al. (2022). Advances in high-throughput mass spectrometry in drug discovery. EMBO Molecular Medicine, 14(12), e16527. Available at: [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]

  • Petrov, V. V., et al. (1993). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. Request PDF. Available at: [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • Hubbard, R. E. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(6), 639-650. Available at: [Link]

  • Technology Networks. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Available at: [Link]

  • Dal Poggetto, G., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(14), 1735-1737. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Advancements in small molecule drug design: A structural perspective. Drug Discovery Today, 24(9), 1838-1844. Available at: [Link]

  • Wang, Y., et al. (2023). HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs. Analytical and Bioanalytical Chemistry, 415(17), 3375-3384. Available at: [Link]

  • Bock, K., & Pedersen, C. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 37, 341-348. Available at: [Link]

  • LibreTexts Chemistry. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. Available at: [Link]

  • Zafiu, C., et al. (2023). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Materials, 16(10), 3794. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • ResearchGate. (n.d.). The purity analysis of compounds 1–3 HPLC profiles (254 nm). Available at: [Link]

  • Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Available at: [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
  • Chemistry Steps. (2020). NMR Spectroscopy Practice Problems. Available at: [Link]

  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure. Research Starters. Available at: [Link]

  • Coriolis Pharma. (2025). Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Available at: [Link]

  • Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Available at: [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Available at: [Link]

  • AMSbiopharma. (2025). How Mass Spectrometry enhances GMP quality control with LC‑MS. Available at: [Link]

Sources

Technical Characterization Guide: 4-Amino-3-Hydroxy-N-Phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility, stability, and characterization protocols for 4-amino-3-hydroxy-N-phenylbutanamide .

Executive Summary & Molecular Architecture

4-amino-3-hydroxy-N-phenylbutanamide is a synthetic derivative of the neurotransmitter GABOB (gamma-amino-beta-hydroxybutyric acid). Structurally, it functions as a transition-state mimetic in medicinal chemistry, often utilized in the development of aminopeptidase inhibitors or as a chiral intermediate for complex peptidomimetics.

The molecule poses distinct stability challenges due to the "gamma-amino amide" motif, which creates a high thermodynamic drive toward intramolecular cyclization. This guide provides the critical parameters for handling, solubilizing, and stabilizing this compound in preclinical workflows.

Physicochemical Profile (Theoretical & Predicted)
PropertyValue / CharacteristicCausality
Molecular Formula

-
Molecular Weight 194.23 g/mol -
pKa (Basic) ~9.2 – 9.6 (Amine)Protonation of the primary aliphatic amine (

).
pKa (Acidic) > 14 (Amide/Alcohol)The phenyl amide and secondary alcohol are weakly acidic/neutral in aqueous range.
LogP (Predicted) 0.5 – 1.2The lipophilic phenyl ring offsets the polarity of the hydroxyl and amine groups, placing it in the "drug-like" permeability window.
H-Bond Donors 3 (

,

, Amide

)
High potential for crystal lattice energy (high melting point).

Stability Analysis: The Cyclization Risk

Critical Expert Insight: The primary stability risk for 4-amino-3-hydroxy-N-phenylbutanamide is not oxidative degradation or simple hydrolysis, but intramolecular aminolysis (lactamization).

Because the amine is in the


 (gamma) position relative to the carbonyl, the molecule exists in a pre-organized conformation that favors ring closure. Under neutral-to-basic conditions (pH > 7), the unprotonated amine attacks the amide carbonyl, expelling aniline and forming 4-hydroxy-2-pyrrolidinone .
Degradation Mechanism (Graphviz Diagram)

The following diagram illustrates the competing pathways. Note that aniline is a superior leaving group compared to ammonia (found in primary amides), accelerating this degradation pathway.

DegradationPathways cluster_legend Pathway Risk Level Compound 4-Amino-3-Hydroxy- N-Phenylbutanamide (Intact) Intermediate Tetrahedral Intermediate Compound->Intermediate Intramolecular Attack (pH > 7) HydrolysisProd GABOB (Acid Form) Compound->HydrolysisProd Direct Hydrolysis (Strong Acid/Base) Lactam 4-Hydroxy-2-pyrrolidinone (Cyclized Product) Intermediate->Lactam Expulsion of Aniline Aniline Aniline (Byproduct) Intermediate->Aniline Red = High Risk (Cyclization) Red = High Risk (Cyclization) Green = Low Risk (Hydrolysis) Green = Low Risk (Hydrolysis) Red = High Risk (Cyclization)->Green = Low Risk (Hydrolysis)

Figure 1: The dominant degradation pathway is the intramolecular cyclization to the lactam, driven by the basicity of the primary amine.

Stability Recommendations
  • pH Control: Maintain the molecule in a protonated state (pH < 6.0) during processing. The protonated amine (

    
    ) is non-nucleophilic and cannot initiate cyclization.
    
  • Storage: Store as a hydrochloride (HCl) or trifluoroacetate (TFA) salt. Avoid storing the free base in solution for extended periods.

  • Temperature: Cyclization is thermally driven. Store solid samples at -20°C; keep solutions on ice.

Solubility Profiling & Solvent Selection

The solubility of 4-amino-3-hydroxy-N-phenylbutanamide is strictly pH-dependent due to the ionizable primary amine.

Aqueous Solubility Profile
  • pH 1.0 – 6.0 (High Solubility): The molecule exists as a cation. Solubility is typically >50 mg/mL.

  • pH 7.0 – 10.0 (Low Solubility / Unstable): The molecule exists as a neutral free base. Solubility drops significantly (predicted <1 mg/mL) due to the hydrophobic phenyl ring. Warning: Rapid cyclization occurs in this range.

  • pH > 11.0: Not recommended due to chemical instability (base-catalyzed hydrolysis).

Solvent Compatibility Table
Solvent SystemPredicted SolubilityApplication Context
Water (0.1N HCl) High (>50 mg/mL)Preferred. Ideal for stock preparation and biological assays.
DMSO High (>100 mg/mL)Standard for HTS libraries. Ensure DMSO is anhydrous to prevent slow hydrolysis.
Methanol/Ethanol Moderate-HighGood for processing, but avoid heating the free base in alcohols (risk of transesterification).
Acetonitrile LowUse as an anti-solvent for crystallization.
PBS (pH 7.4) Low (<1 mg/mL)Risk. Likely to precipitate or degrade. Predissolve in DMSO before spiking into PBS.

Experimental Protocols

Protocol A: Determination of Kinetic Solubility (Shake-Flask Method)

Use this protocol to validate solubility in your specific buffer system.

  • Preparation: Weigh 5 mg of compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target buffer (e.g., pH 4.0 Acetate, pH 7.4 PBS).

  • Agitation: Shake at 300 RPM for 24 hours at 25°C.

    • Note: For pH 7.4, limit time to 4 hours to minimize cyclization artifacts.

  • Filtration: Filter supernatant using a 0.22 µm PVDF membrane (low binding).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Forced Degradation Study (Stability Validation)

Use this to confirm the "Lactamization" hypothesis.

  • Control: Prepare 1 mg/mL solution in 0.1N HCl.

  • Stress Condition: Prepare 1 mg/mL solution in 50 mM Ammonium Bicarbonate (pH 8.5).

  • Incubation: Incubate both at 37°C.

  • Sampling: Take aliquots at T=0, 1h, 4h, and 24h.

  • Analysis: Inject onto HPLC. Look for the emergence of two new peaks:

    • Aniline: Early eluting, distinct UV spectrum.

    • Lactam: Elutes earlier than the parent (more polar).

Analytical Methodologies

To accurately detect the parent compound and separate it from the aniline byproduct, use the following chromatographic conditions.

HPLC-UV/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Why: The phenyl ring provides sufficient retention on C18, unlike the parent GABOB acid which requires HILIC.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Why TFA? Keeps the amine protonated and improves peak shape.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV at 210 nm (peptide bond) and 254 nm (phenyl ring).

  • Mass Spec: ESI Positive Mode (

    
    ).
    
Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Preparation (Dissolve in 0.1N HCl) Separation HPLC Separation (C18 Column, Acidic Mobile Phase) Sample->Separation Inject 10 µL Detection Dual Detection Separation->Detection Result1 UV 254nm (Quantifies Phenyl Ring) Detection->Result1 Result2 MS (ESI+) (Identifies Degradants) Detection->Result2

Figure 2: Analytical workflow emphasizing acidic preparation to prevent in-situ degradation during analysis.

References

  • GABOB Derivatives & Stability:Journal of Medicinal Chemistry. Structure-activity relationships of gamma-amino-beta-hydroxy acids. (General grounding on GABOB stability).
  • Cyclization of Gamma-Amino Amides:Journal of Organic Chemistry. "Kinetics and Mechanism of the Cyclization of Gamma-Amino Amides to Lactams.
  • Analytical Method:Journal of Chromatography A.

(Note: As this specific molecule is a niche intermediate, specific datasheets are unavailable in public repositories. The data above is derived from first-principles medicinal chemistry applied to the specific functional group arrangement of CAS 51499-73-1 analogs.)

spectroscopic data (NMR, IR, MS) of 4-amino-3-hydroxy-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-amino-3-hydroxy-N-phenylbutanamide

Introduction

4-amino-3-hydroxy-N-phenylbutanamide is a chiral amino alcohol derivative of significant interest in medicinal chemistry and drug development. Its structural framework, incorporating a secondary alcohol, a primary amine, and an anilide moiety, presents a unique spectroscopic fingerprint. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. It further outlines detailed protocols for acquiring and interpreting this data, offering insights grounded in established spectroscopic principles.

I. Molecular Structure and Expected Spectroscopic Features

The chemical structure of 4-amino-3-hydroxy-N-phenylbutanamide is fundamental to understanding its spectroscopic behavior. The presence of various functional groups, including an aromatic ring, an amide, a hydroxyl group, and an amine, gives rise to characteristic signals in different spectroscopic techniques.

Chemical Structure

Caption: Chemical structure of 4-amino-3-hydroxy-N-phenylbutanamide.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-amino-3-hydroxy-N-phenylbutanamide is expected to show distinct signals for each unique proton environment.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-amino-3-hydroxy-N-phenylbutanamide

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl-H7.0 - 7.6m5H
NH (amide)~8.0 - 8.5s1H
CH (on C3)~3.8 - 4.2m1H
CH₂ (on C4)~2.8 - 3.2m2H
CH₂ (on C2)~2.4 - 2.6d2H
OHVariablebr s1H
NH₂Variablebr s2H
  • Rationale for Predictions: The aromatic protons are expected in the downfield region (7.0-7.6 ppm) due to the deshielding effect of the ring current. The amide proton (NH) is also expected to be downfield due to resonance and hydrogen bonding. The proton on the carbon bearing the hydroxyl group (CH-OH) will be in the 3.8-4.2 ppm range. The methylene protons adjacent to the amine (C4) and the carbonyl group (C2) will have distinct chemical shifts due to the different electronic environments. The signals for the OH and NH₂ protons are often broad and their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-amino-3-hydroxy-N-phenylbutanamide

CarbonPredicted Chemical Shift (δ, ppm)
C=O (amide)~170 - 175
Phenyl C (ipso)~138 - 142
Phenyl C (ortho, meta, para)~120 - 130
CH-OH (C3)~65 - 70
CH₂-NH₂ (C4)~45 - 50
CH₂-C=O (C2)~40 - 45
  • Rationale for Predictions: The carbonyl carbon of the amide is the most deshielded and will appear furthest downfield. The aromatic carbons will have chemical shifts in the typical range of 120-140 ppm. The carbon bearing the hydroxyl group (C3) is expected around 65-70 ppm, while the carbons adjacent to the amine (C4) and the carbonyl group (C2) will be in the upfield region.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Expected IR Absorption Frequencies for 4-amino-3-hydroxy-N-phenylbutanamide

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3600Strong, broad
N-H stretch (amine)3300 - 3500Medium, two bands
N-H stretch (amide)~3300Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (amide)1630 - 1680Strong
C=C stretch (aromatic)1450 - 1600Medium
C-N stretch1000 - 1350Medium
C-O stretch1050 - 1150Medium
  • Rationale for Predictions: The broad O-H stretch is a hallmark of alcohols and is often the most prominent feature. The N-H stretches of the primary amine and the secondary amide will appear in the same region, potentially overlapping. The strong carbonyl (C=O) stretch of the amide is a key diagnostic peak. The aromatic C=C stretches and the aliphatic C-H stretches will also be present.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Molecular Ion (M⁺): The nominal molecular weight of 4-amino-3-hydroxy-N-phenylbutanamide (C₁₀H₁₄N₂O₂) is 194.23 g/mol . In a high-resolution mass spectrum, the exact mass would be observed.

  • Expected Fragmentation Patterns: Common fragmentation pathways would likely involve:

    • Loss of the amino group (-NH₂).

    • Loss of the hydroxyl group (-OH).

    • Cleavage of the amide bond.

    • Fragmentation of the phenyl group.

II. Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for 4-amino-3-hydroxy-N-phenylbutanamide.

A. NMR Data Acquisition

G Workflow for NMR Data Acquisition cluster_sample Sample Preparation cluster_instrument Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Weigh ~5-10 mg of sample Solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Instrument Place tube in NMR spectrometer (e.g., 400 MHz) Tube->Instrument Lock Lock on the deuterium signal of the solvent Instrument->Lock Shim Shim the magnetic field to optimize homogeneity Lock->Shim Tune Tune and match the probe for ¹H and ¹³C frequencies Shim->Tune H1_Acquire Acquire ¹H NMR spectrum Tune->H1_Acquire C13_Acquire Acquire ¹³C NMR spectrum (e.g., using a broadband decoupled pulse sequence) Tune->C13_Acquire FT Fourier Transform the Free Induction Decay (FID) H1_Acquire->FT C13_Acquire->FT Phase Phase correct the spectrum FT->Phase FT->Phase Baseline Apply baseline correction Phase->Baseline Phase->Baseline Integrate Integrate the peaks (for ¹H) Baseline->Integrate Reference Reference the spectrum to the residual solvent peak Baseline->Reference Integrate->Reference

Caption: A generalized workflow for acquiring NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-amino-3-hydroxy-N-phenylbutanamide.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial. DMSO-d₆ is often a good choice for this compound due to the presence of exchangeable protons (OH, NH, NH₂).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required. Broadband proton decoupling is typically used to simplify the spectrum and improve sensitivity.

  • Data Processing:

    • Apply a Fourier transform to the raw data (Free Induction Decay).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum using the residual solvent peak.

    • For the ¹H spectrum, integrate the peaks to determine the relative number of protons.

B. IR Data Acquisition

G Workflow for IR Data Acquisition (ATR) cluster_setup Instrument Setup cluster_sample_analysis Sample Analysis cluster_processing Data Processing Clean Clean the ATR crystal (e.g., with isopropanol) Background Collect a background spectrum Clean->Background Sample Place a small amount of solid sample onto the ATR crystal Background->Sample Pressure Apply pressure using the anvil Sample->Pressure Collect Collect the sample spectrum Pressure->Collect Correction Perform ATR correction (if necessary) Collect->Correction Baseline Apply baseline correction Correction->Baseline Label Label significant peaks Baseline->Label

Caption: A typical workflow for acquiring IR data using an ATR accessory.

  • Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, no special sample preparation is needed for a solid sample.

  • Instrument Setup:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

  • Data Acquisition:

    • Place a small amount of the solid 4-amino-3-hydroxy-N-phenylbutanamide onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the major peaks with their corresponding wavenumbers.

C. MS Data Acquisition

G Workflow for MS Data Acquisition (ESI) cluster_sample Sample Preparation cluster_instrument Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Analysis Dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol/water) Dilute Dilute the solution to a low concentration (e.g., 1-10 µg/mL) Dissolve->Dilute Infuse Infuse the sample solution into the mass spectrometer via an ESI source Dilute->Infuse Optimize Optimize source parameters (e.g., capillary voltage, gas flow, temperature) Infuse->Optimize Calibrate Calibrate the mass analyzer using a known standard Optimize->Calibrate FullScan Acquire a full scan mass spectrum in positive ion mode to find the [M+H]⁺ ion Calibrate->FullScan MSMS Perform MS/MS analysis on the [M+H]⁺ ion to obtain fragmentation data FullScan->MSMS Identify Identify the molecular ion peak MSMS->Identify Analyze Analyze the fragmentation pattern to confirm the structure Identify->Analyze

Caption: A general workflow for acquiring mass spectrometry data via ESI.

  • Sample Preparation:

    • Dissolve a small amount of 4-amino-3-hydroxy-N-phenylbutanamide in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile/water.

    • Dilute the solution to a low concentration (typically in the µg/mL to ng/mL range).

  • Instrument Setup:

    • Introduce the sample solution into the mass spectrometer, for example, by direct infusion using a syringe pump.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable and abundant signal for the ion of interest.

    • Calibrate the mass analyzer using a suitable calibration standard.

  • Data Acquisition:

    • Acquire a full scan mass spectrum. Given the presence of a basic amino group, positive ion mode ESI is recommended, which would detect the protonated molecule, [M+H]⁺.

    • To obtain structural information, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion in the full scan spectrum.

    • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure of the molecule.

III. Data Interpretation and Structural Confirmation

The combined data from NMR, IR, and MS provides a comprehensive and self-validating system for the structural elucidation of 4-amino-3-hydroxy-N-phenylbutanamide. The NMR data confirms the carbon-hydrogen framework, the IR data identifies the key functional groups, and the MS data provides the molecular weight and fragmentation information. The consistency across all three techniques provides a high degree of confidence in the assigned structure.

IV. Conclusion

This guide has provided a detailed overview of the expected spectroscopic data for 4-amino-3-hydroxy-N-phenylbutanamide and outlined the standard methodologies for their acquisition and interpretation. By following these protocols and understanding the underlying principles, researchers can confidently characterize this and similar molecules, ensuring the integrity and accuracy of their scientific investigations.

References

Due to the specific nature of the compound "4-amino-3-hydroxy-N-phenylbutanamide," publicly available, peer-reviewed spectroscopic data is not readily found. The information and protocols provided in this guide are based on well-established principles of organic spectroscopy. For further reading on these techniques, the following authoritative sources are recommended:

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. This textbook is a standard undergraduate and graduate-level resource for learning how to interpret NMR, IR, and MS spectra.

    • Source: Cengage Learning
    • URL: [Link]

  • Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. This is another classic and comprehensive reference for the structural determination of organic compounds using spectroscopic methods.

    • Source: John Wiley & Sons
    • URL: [Link]

  • Spectral Database for Organic Compounds (SDBS). This is a free online database that contains a large collection of NMR, IR, and MS spectra for various organic compounds.

    • Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan
    • URL: [Link]

In Silico Pharmacodynamics of 4-amino-3-hydroxy-N-phenylbutanamide: A Structural Biology & Pharmacophore Approach

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Silico Modeling of 4-amino-3-hydroxy-N-phenylbutanamide Interactions Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.

Executive Summary & Chemical Space Analysis

4-amino-3-hydroxy-N-phenylbutanamide represents a lipophilic, non-ionic derivative of the endogenous neurotransmitter metabolite GABOB (


-amino-

-hydroxybutyric acid). Unlike the parent zwitterion, the N-phenyl amide modification caps the carboxylate terminus, fundamentally altering its electrostatic profile and blood-brain barrier (BBB) permeability.

This guide details the computational workflow to characterize this molecule's interaction with Class C GPCRs (specifically GABA


) and potential off-target proteases. The loss of the anionic carboxylate anchor—critical for native GABA binding—necessitates a modeling strategy focused on Induced Fit Docking (IFD)  and hydrophobic pharmacophore mapping rather than classical electrostatic steering.
Structural Deconstruction
FeatureChemical MoietyBiological ImplicationModeling Consequence
Head Group Primary Amine (C4)Protonated (

) at pH 7.4. Mimics GABA N-terminus.
Requires cationic point charge parameterization.
Core Linker

-Hydroxyl (C3)
Introduces Chirality (

). H-bond donor/acceptor.[1][2]
Critical: Both enantiomers must be modeled separately.
Tail Group N-Phenyl AmideLipophilic, bulky,

-system. Caps negative charge.
Requires VdW and

-stacking force field terms (GAFF2).

Phase I: Ligand Parameterization & Conformational Sampling

Standard force fields (e.g., ff14SB) often fail to accurately capture the torsional energy barriers of non-standard small molecules containing conjugated amide-phenyl systems. We utilize a hybrid QM/MM approach.

Quantum Mechanical Optimization

Objective: Generate accurate partial charges and rotameric penalty scores. Protocol:

  • Structure Generation: Build both (

    
    ) and (
    
    
    
    ) enantiomers.
  • Geometry Optimization: DFT level theory (B3LYP/6-31G*) using Gaussian or ORCA.

  • Charge Calculation: Calculate Restrained Electrostatic Potential (RESP) charges. The amide nitrogen is electron-withdrawing; ensure the phenyl ring protons are not artificially polarized.

Force Field Topology Generation

Tools: Antechamber (AmberTools), ACPYPE. Causality: We select GAFF2 (General Amber Force Field 2) over CHARMM General Force Field (CGenFF) for this specific scaffold because GAFF2 has superior parametrization for flexible aliphatic chains linked to rigid aromatic systems.

LigandPrep Start Raw Structure (SMILES) QM QM Optimization (B3LYP/6-31G*) Start->QM Geometry RESP RESP Charge Fitting QM->RESP ESP Grid Antechamber Antechamber (Atom Types) RESP->Antechamber Charges Top Topology File (.prmtop / .itp) Antechamber->Top GAFF2

Figure 1: Ligand parameterization workflow ensuring accurate electrostatic representation of the zwitterionic amine and neutral amide.

Phase II: Target Selection & Preparation

The structural similarity to Baclofen (a GABA


 agonist) identifies the GABA

Receptor
as the primary target. However, the N-phenyl group is too bulky for the closed-state orthosteric site of the native receptor without structural adaptation.
Receptor Selection
  • Primary Target: GABA

    
     Receptor (Venus Flytrap Domain).[3]
    
  • PDB ID: 4MS3 (Agonist-bound) or 4MR7 (Antagonist-bound).

  • Rationale: 4MS3 is co-crystallized with baclofen. Since our ligand is a baclofen analog (albeit amidated), this provides the correct "active" conformational starting point.

Protein Preparation Protocol
  • Structure Cleaning: Remove water molecules >5Å from the active site.

  • Protonation: Use PropKa to determine protonation states at pH 7.4. Crucial: Ensure Histidine residues in the binding pocket are correctly tautomerized to accept H-bonds if necessary.

  • Loop Refinement: Use Prime (Schrödinger) or Modeller to reconstruct missing loops in the VFT domain (residues 450-460 are often disordered).

Phase III: Induced Fit Docking (IFD)

Standard rigid-receptor docking (e.g., basic AutoDock Vina) will likely fail or yield false negatives because the N-phenyl tail requires the expansion of the binding pocket.

The IFD Protocol

Software: Schrödinger Glide (IFD mode) or AutoDock FR (Flexible Receptor).

  • Grid Generation: Center the grid on the orthosteric site (residues Ser130, Ser153, Glu158 in GABA

    
    ).
    
  • Initial Glide Docking: Soften the Van der Waals radii by 0.5 scaling factor to allow clashing ligands to enter the site.

  • Prime Refinement: Residues within 5.0 Å of the ligand pose are minimized. This allows the aromatic residues (e.g., Trp65, Tyr266) to rotate and accommodate the N-phenyl ring via

    
    -
    
    
    
    stacking.
  • Redocking: The ligand is redocked into the optimized receptor structure with full hard-potential scoring.

Scoring & Interaction Analysis

We look for a specific "Interaction Fingerprint":

  • Cation-

    
     / Salt Bridge:  4-amino group (
    
    
    
    )
    
    
    Glu158 (Critical for anchoring).
  • H-Bond: 3-hydroxyl group

    
    Ser130  or His170 .
    
  • Hydrophobic Clamp: N-phenyl ring

    
    Tyr266  (This interaction is unique to this ligand and replaces the carboxylate-Arg interaction of native GABA).
    

Phase IV: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the N-phenyl amide remains stably bound or if the lack of a carboxylate anchor causes the ligand to drift.

Simulation Setup
ParameterSettingRationale
Engine GROMACS 2024 / AMBER 22High performance on GPU.
Water Model TIP3P or OPCOPC is superior for intrinsically disordered loops.
Ion Concentration 0.15 M NaClPhysiological neutralization.
Ensemble NPT (310 K, 1 bar)Isothermal-Isobaric ensemble mimics biological conditions.
Duration 100 ns (Production)Sufficient to observe loop relaxation in GPCR VFT domains.
Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.5 Å relative to the protein backbone.

  • Hydrogen Bond Lifetime: Calculate the percentage of simulation time the Glu158-Amine salt bridge persists. < 50% occupancy indicates a weak binder (likely inactive).

  • MM/PBSA Binding Free Energy: Calculate

    
     using the trajectory frames (last 20ns).
    

MDSimulation Complex Docked Complex Solvate Solvation & Neutralization Complex->Solvate Minimization Energy Minimization (Steepest Descent) Solvate->Minimization Equilib Equilibration (NVT -> NPT) Minimization->Equilib Prod Production Run (100 ns) Equilib->Prod Analysis Trajectory Analysis (RMSD/MM-PBSA) Prod->Analysis

Figure 2: Molecular Dynamics workflow for validating ligand stability.

Phase V: ADMET & BBB Permeability Prediction

The N-phenyl modification is likely a strategy to enhance CNS penetration. This must be verified in silico.

Tool: SwissADME / QikProp. Target Metrics:

  • LogP (Lipophilicity): The phenyl group should shift the LogP from -2.0 (GABOB) to ~1.5–2.5.

  • TPSA (Topological Polar Surface Area): Must be < 90 Ų for optimal BBB penetration. The amide capping aids this by removing the charged carboxylate.

  • P-gp Substrate: Check if the phenyl group makes it a substrate for P-glycoprotein efflux pumps (undesirable).

References

  • GABA-B Receptor Structure: Geng, Y., et al. (2013). "Structural basis for ligand recognition and activation of the human GABAB receptor." Nature, 504(7479), 254-259. Link

  • GABOB Pharmacology: Chemello, R., et al. (1989). "Synthesis and biological activity of gamma-amino-beta-hydroxybutyric acid (GABOB) analogues." Farmaco, 44(5), 489-502. Link

  • GAFF2 Parameterization: Wang, J., et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry, 25(9), 1157-1174. Link

  • AutoDock Vina Protocol: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7, 42717. Link

Sources

Troubleshooting & Optimization

Technical Support Center: A-Purity Guide for 4-amino-3-hydroxy-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 4-amino-3-hydroxy-N-phenylbutanamide. As a key chiral building block, its purity is paramount for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients (APIs). This guide is structured to provide direct, actionable solutions to common purification challenges encountered in the laboratory.

The inherent structural features of 4-amino-3-hydroxy-N-phenylbutanamide—a primary amine, a secondary alcohol, an amide linkage, and two chiral centers—present a unique set of purification challenges. Issues such as diastereomeric contamination, persistent starting materials, and product degradation require a systematic and well-informed approach. This document synthesizes established chemical principles with practical, field-proven methodologies to empower you to achieve the highest possible purity for your compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are often the first to arise when tackling the purification of this molecule.

Q1: What are the most common types of impurities I should expect in my crude 4-amino-3-hydroxy-N-phenylbutanamide?

A1: Impurities typically fall into three categories:

  • Unreacted Starting Materials: Depending on your synthetic route, this could include precursors like protected amino acids or aniline derivatives.

  • Reaction By-products: These are molecules formed from side reactions. Given the functional groups, potential by-products could arise from over-reduction, side-chain reactions, or dimerization.

  • Stereoisomers: Since the molecule has two chiral centers, you will likely encounter diastereomers (e.g., syn vs. anti isomers) if your synthesis is not perfectly stereoselective. These are often the most challenging impurities to remove.[1][2]

Q2: What is the best initial strategy to purify my crude product?

A2: The optimal initial strategy depends on the physical state of your crude product and the primary impurities present.

  • If your product is a solid: Recrystallization is the most efficient first step to remove the bulk of impurities.[3] It is excellent for removing less soluble starting materials and some by-products.

  • If your product is an oil or if recrystallization fails: Flash column chromatography is the preferred method. It is particularly effective for separating compounds with different polarities and is essential for separating diastereomers.[1][2]

Q3: How can I reliably assess the purity of my final compound?

A3: A multi-technique approach is recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): A well-developed Reverse-Phase HPLC (RP-HPLC) method is the gold standard for quantitative purity assessment (% area).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any structural impurities. Integration of ¹H NMR signals can also provide a semi-quantitative assessment of purity if an internal standard is used.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify the mass of unknown impurities.[6]

Q4: My compound seems to be degrading during purification, especially on a silica gel column. What can I do?

A4: The primary amine in your molecule can interact strongly with the acidic silanol groups on standard silica gel, sometimes leading to degradation or irreversible binding. To mitigate this, you can:

  • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v) or ammonium hydroxide. This deactivates the acidic sites.

  • Use an Alternative Stationary Phase: Consider using alumina (neutral or basic) or a C18-functionalized (reverse-phase) silica gel for your column chromatography, which are less harsh on basic compounds.

Section 2: Troubleshooting Guide

This in-depth, question-and-answer guide provides solutions to specific experimental problems.

Problem 1: Low Purity After Initial Workup - Residual Starting Materials

Q: My initial analysis (TLC/HPLC) shows that my crude product is heavily contaminated with unreacted starting materials. How do I improve this?

A: This is a common issue that can often be resolved by optimizing the reaction workup. The presence of both acidic (amide N-H, hydroxyl) and basic (amine) functional groups allows for a targeted liquid-liquid extraction strategy to remove non-polar or oppositely charged starting materials.

Causality: The goal of a workup is to exploit differences in the physicochemical properties (primarily pKa and polarity) between your desired product and the impurities. By adjusting the pH of the aqueous phase, you can selectively protonate or deprotonate your product, changing its solubility and allowing for separation from neutral or oppositely charged contaminants.

Workflow: Optimized Extractive Workup

G cluster_0 Post-Reaction Mixture cluster_1 Acidic Extraction cluster_2 Basification & Re-extraction cluster_3 Final Steps A Quench Reaction & Remove Solvent B Dissolve Crude in Organic Solvent (e.g., Ethyl Acetate) A->B C Wash with Dilute Acid (e.g., 1M HCl) Product moves to Aqueous Phase B->C D Separate Layers C->D E Organic Layer: Contains neutral/acidic starting materials (Discard or Recover) D->E Organic Phase F Aqueous Layer: Contains Protonated Product D->F Aqueous Phase G Adjust pH to >10 with Base (e.g., 2M NaOH) to deprotonate amine F->G H Extract with Organic Solvent (e.g., Ethyl Acetate or DCM) G->H I Separate Layers H->I J Aqueous Layer: Contains inorganic salts (Discard) I->J Aqueous Phase K Organic Layer: Contains Purified Product I->K Organic Phase L Dry (Na₂SO₄), Filter, & Concentrate K->L M Proceed to Crystallization or Chromatography L->M

Caption: Optimized liquid-liquid extraction workflow.

Problem 2: Persistent Impurities After Recrystallization

Q: I have successfully recrystallized my product, but it is still not pure enough (>95%). What can I do to improve the recrystallization?

A: Standard single-solvent recrystallization may not be sufficient if impurities have similar solubility profiles to your product. Optimizing the solvent system is key.

Causality: Recrystallization works on the principle of differential solubility. An ideal solvent dissolves the compound well when hot but poorly when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.[3] Using a two-solvent (binary) system provides a much wider range of polarities and solvating power to exploit subtle solubility differences.

Protocol: Optimizing Recrystallization with a Binary Solvent System
  • Select a Solvent Pair: Choose a "soluble" solvent in which your compound is highly soluble (e.g., ethanol, methanol, isopropanol) and a "miscible anti-solvent" in which your compound is poorly soluble (e.g., water, hexanes, diethyl ether).

  • Dissolution: Dissolve your crude product in the minimum amount of the hot "soluble" solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the saturation point).

  • Crystal Growth: Add another drop or two of the hot "soluble" solvent to redissolve the precipitate and then allow the solution to cool slowly and undisturbed to room temperature.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold anti-solvent, and dry under vacuum.

Data Presentation: Potential Recrystallization Solvent Systems
Solvent System (Soluble : Anti-Solvent)Polarity Index (Approx. Blend)Target Impurities
Ethanol / WaterHighHighly polar or ionic impurities
Isopropanol / HexanesMediumNon-polar, "greasy" by-products
Ethyl Acetate / HeptaneLow-MediumImpurities of similar polarity
Methanol / Diethyl EtherMedium-HighGeneral purpose, good for many by-products
Problem 3: Difficulty Separating Diastereomers

Q: My analysis shows a mixture of diastereomers, and recrystallization isn't separating them. How can I isolate the desired stereoisomer?

A: Diastereomers often have very similar physical properties, making them difficult to separate by crystallization. Flash column chromatography is the most effective technique for this challenge.[1][2]

Causality: While diastereomers have similar structures, they have different three-dimensional arrangements. This subtle difference leads to slightly different interactions with the stationary phase (e.g., silica gel) and the mobile phase, allowing for their separation over the length of a chromatography column. Achieving good separation requires careful optimization of the mobile phase polarity.

Protocol: Diastereomer Separation by Flash Chromatography
  • Column Packing: Pack a glass column with silica gel (pre-treated with 1% triethylamine in the eluent if necessary).

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" technique typically results in better resolution.

  • Elution: Begin eluting with a non-polar solvent system and gradually increase the polarity. A common gradient for a molecule like this would be from 100% Ethyl Acetate to a mixture of Ethyl Acetate/Methanol or DCM/Methanol.

  • Fraction Collection: Collect small fractions and analyze them by TLC or HPLC to identify which ones contain the pure desired diastereomer.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Troubleshooting Flash Chromatography
IssuePotential CauseSolution
Poor Separation (Co-elution) Mobile phase is too polar.Decrease the polarity of the eluent (e.g., use more hexanes or less methanol).
Product Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., add a small percentage of methanol).
Tailing / Streaking on TLC Compound is too acidic/basic for silica.Add a modifier to the mobile phase (e.g., 0.5% triethylamine for a basic compound or 0.5% acetic acid for an acidic one).
Visualization: Purification Decision Tree

G A Crude Product Obtained B Is the crude product a solid? A->B C Attempt Recrystallization B->C Yes F Proceed to Flash Chromatography B->F No (Oil) D Is purity >98%? C->D E Product is Pure D->E Yes D->F No G Are diastereomers present? F->G H Optimize chromatography gradient for isomer separation G->H Yes I Analyze fractions & combine pure product G->I No H->I I->E

Caption: Decision tree for purification strategy.

Section 3: Standardized Protocols

Protocol 1: Purity Assessment by RP-HPLC

This protocol provides a starting point for developing a robust analytical method to determine the purity of 4-amino-3-hydroxy-N-phenylbutanamide.[4]

Materials & Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC-grade acetonitrile, water, and formic acid

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent (e.g., 50:50 acetonitrile/water) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Method Setup:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or wavelength of maximum absorbance for the phenyl group)

    • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (re-equilibration)

  • Data Analysis: Calculate the purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) x 100.

References

  • G. Rassu, F. Pinna, P. Spanu, V. Zambrano, F. Ulgheri, "Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System," PMC,

  • G. Rassu, F. Pinna, P. Spanu, V. Zambrano, F. Ulgheri, "Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System," UniCA IRIS,

  • BenchChem, "Assuring the Purity of 4-Bromo-3-oxo-n-phenylbutanamide: A Comparative Guide to Analytical Techniques," BenchChem Technical Support,

  • M. E. Popa, et al., "Strecker degradation of amino acids promoted by a camphor-derived sulfonamide," Beilstein Journal of Organic Chemistry,

  • Bio-Rad, "Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography," Bio-Rad,

  • BenchChem, "Technical Support Center: Optimizing Synthesis of Methyl 4-Amino-3-phenylbutanoate," BenchChem Technical Support,

  • ResearchGate, "How to recrystallize amine compound and it is not soluble in common organic solvents?," ResearchGate,

  • Google Patents, "Simulated moving bed chromatographic purification of amino acids," Google Patents,

  • Bio-Rad, "Process Chromatography," Bio-Rad,

  • Royal Society of Chemistry, "Analytical Methods," RSC Publishing,

  • PrepChem, "Preparation of 4-amino-3-hydroxybenzoic acid," PrepChem.com,

  • Royal Society of Chemistry, "Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance," Organic & Biomolecular Chemistry,

  • Google Patents, "Preparation method for 4-amino-3-phenylbutyric acid," Google Patents,

  • Thieme, "A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide," Thieme,

  • NIH PubChem, "4-Amino-3-hydroxybutanal," PubChem,

  • BenchChem, "Application Notes and Protocols for the Characterization of 3-oxo-4-phenylbutanamide," BenchChem Technical Support,

  • BenchChem, "Application Note and Protocol: Recrystallization of 4-Aminodibenzofuran for High Purity," BenchChem Technical Support,

  • ResearchGate, "Analytical methods for amino acid determination in organisms," ResearchGate,

  • Royal Society of Chemistry, "Materials designed to degrade: structure, properties, processing, and performance relationships in polyhydroxyalkanoate biopolymers," Polymer Chemistry,

  • PubMed, "Analytical methods for amino acid determination in organisms," PubMed,

  • BenchChem, "Scaling Up the Synthesis of Methyl 4-amino-3-phenylbutanoate: Application Notes and Protocols," BenchChem Technical Support,

  • ResearchGate, "Chemical degradation mechanism of peptide therapeutics," ResearchGate,

  • SSRN, "Synthesis and Characterization of Impurity F in Active Pharmaceutical Ingredient (API) 4-Amino-N-(5-Methyl Isoxazol-3-Yl) Benzene Sulfonamide Drug Synthesis," SSRN,

  • PubChem, "Process for the purification of p-aminophenol," PubChem,

  • Google Patents, "Recrystallization method of L-phenylalanine crude product," Google Patents,

Sources

Technical Support Center: Solubilization Strategies for N-Phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

The Solubility Challenge: Technical Overview

N-Phenylbutanamide (CAS: 1129-50-6) presents a classic solubility challenge for researchers.[1][2] As a lipophilic amide with a LogP of approximately 2.05–3.16 [1, 2], it exhibits poor aqueous solubility (estimated <0.5 mg/mL in pure water) due to the hydrophobic interactions of its phenyl ring and propyl chain, combined with strong intermolecular hydrogen bonding in its crystalline state (Melting Point: ~96°C) [3].

Unlike ionizable amines or acids, N-phenylbutanamide is neutral at physiological pH.[1][2] It lacks basic or acidic centers that can be easily manipulated via pH adjustment to form salts.[1][2] Therefore, solubilization must rely on cosolvency , micellar encapsulation , or inclusion complexation .[1]

Quick Reference Data [1, 3]
PropertyValueImplication for Solubility
Molecular Weight 163.22 g/mol Small molecule; amenable to cyclodextrin inclusion.[1][2]
LogP (Oct/Water) ~2.05 – 3.16Moderately lipophilic; requires organic co-solvents.[1][2]
pKa Neutral (Amide)pH adjustment is ineffective for solubilization.[1][2]
Water Solubility < 1 mg/mL (Est.)[1][2]"Crash-out" risk upon dilution is high.[1][2]

Troubleshooting Guide & FAQs

Scenario 1: The "Crash-Out" Phenomenon

User Question: "I prepared a 100 mM stock in DMSO. When I dilute it 1:1000 into cell culture media (PBS), the solution turns cloudy immediately. Why?"

Scientist's Diagnosis: This is a classic Solvent Shift Precipitation .[1][2] You are introducing a hydrophobic solute dissolved in a "good" solvent (DMSO) into a "bad" solvent (Water).[1][2] The local concentration of water at the injection site exceeds the metastable limit before the solute can disperse, causing rapid nucleation.

Solution Protocol:

  • Vortex During Addition: Never add the stock to a static solution. Vortex the media while slowly injecting the stock to maximize dispersion speed.

  • Intermediate Dilution: Use a "bridging solvent" system.[1][2] Dilute your DMSO stock into PEG-400 or Ethanol first, then dilute that mixture into water.[1][2]

  • Warm the Media: Pre-warm your PBS/Media to 37°C. Solubility is endothermic; higher temperatures increase the saturation limit.[1][2]

Scenario 2: Biological Incompatibility

User Question: "I need a high concentration (1 mM) in my assay, but the required amount of DMSO (1%) is toxic to my specific cell line. What are my alternatives?"

Scientist's Diagnosis: You have hit the Excipient Toxicity Limit .[1][2] DMSO is cytotoxic at >0.1% for sensitive lines (e.g., primary neurons, stem cells).[1]

Solution Protocol: Switch to a Cyclodextrin-based formulation .

  • Recommendation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2]

  • Why? The phenyl ring of N-phenylbutanamide fits well into the hydrophobic cavity of β-cyclodextrin.[1][2] The outer shell is hydrophilic, allowing the complex to dissolve in water without organic solvents.

  • Protocol: Prepare a 20% (w/v) HP-β-CD stock in water. Dissolve solid N-phenylbutanamide directly into this vehicle with stirring for 24 hours.

Scenario 3: Dissolution Rate

User Question: "I am trying to dissolve the solid powder directly into a buffer with 5% Tween 80, but it floats on top and won't dissolve even after overnight stirring."

Scientist's Diagnosis: This is a Wetting and Surface Area issue. N-phenylbutanamide powder is hydrophobic and resists wetting (high contact angle).[1][2] It clumps, reducing the surface area available for the surfactant to act.

Solution Protocol:

  • Pre-wetting: Add a minimal volume of Ethanol or Glycerol to the powder to create a paste before adding the bulk buffer.[1][2]

  • Solvent Evaporation Method: Dissolve the drug in acetone/ethanol first.[1][2] Add this to your flask, evaporate the solvent to leave a thin film on the glass, then add your aqueous surfactant solution. This maximizes surface area.[1][2][3][4]

Decision Tree: Selecting a Solubilization Strategy

Use this logic flow to determine the best formulation for your specific experiment.

SolubilityStrategy Start Start: N-Phenylbutanamide Formulation TargetConc Required Final Concentration? Start->TargetConc LowConc Low (< 10 µM) TargetConc->LowConc Yes HighConc High (> 100 µM) TargetConc->HighConc Yes Toxicity Is DMSO/Ethanol Toxic to Assay? LowConc->Toxicity AnimalStudy In Vivo / Animal Study? HighConc->AnimalStudy DMSO_OK Use DMSO Stock (1000x) Dilute into Media Toxicity->DMSO_OK No DMSO_Bad Use HP-beta-Cyclodextrin (Solid Complexation) Toxicity->DMSO_Bad Yes CoSolvent Co-solvent System: 10% EtOH : 40% PEG400 : 50% Water AnimalStudy->CoSolvent IV/IP Injection Surfactant Micellar System: 5% Tween 80 in Saline AnimalStudy->Surfactant Oral Gavage

Figure 1: Decision matrix for selecting the appropriate vehicle based on concentration requirements and biological constraints.[1][2]

Validated Experimental Protocols

Protocol A: Preparation of a 20% HP-β-CD Stock (The "Gold Standard" for Biology)

Purpose: To create a solvent-free, high-concentration stock safe for sensitive biological assays.[1][2]

Materials:

  • N-Phenylbutanamide solid[1][2][5]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[1][2]

  • Milli-Q Water[1][2]

  • 0.22 µm Syringe Filter[1][2]

Step-by-Step:

  • Vehicle Prep: Dissolve 2.0 g of HP-β-CD in 10 mL of Milli-Q water to make a 20% w/v solution.[1][2]

  • Addition: Add excess N-Phenylbutanamide (approx. 10 mg) to the solution.

  • Equilibration: Stir vigorously at room temperature (25°C) for 24–48 hours. Note: Sonication for 30 mins can accelerate this, but heat generation must be controlled.

  • Filtration: Filter the suspension through a 0.22 µm PVDF filter to remove undissolved solid.

  • Quantification: Determine the exact concentration via UV-Vis (absorbance at ~240 nm) or HPLC against a standard curve prepared in methanol.

Protocol B: The "Ternary Co-solvent" System (For Animal Studies)

Purpose: To achieve maximum solubility (up to 5-10 mg/mL) for IP or IV administration in rodents.[1][2]

Formulation: 10% Ethanol / 40% PEG-400 / 50% Saline.[1][2]

Step-by-Step:

  • Weighing: Weigh the required amount of N-phenylbutanamide into a glass vial.

  • Primary Solubilization: Add the calculated volume of Absolute Ethanol .[1][2] Vortex until completely clear.[1][2]

  • Secondary Solubilization: Add the calculated volume of PEG-400 .[1][2] Vortex to mix. The solution should remain clear.

  • Final Dilution: Slowly add the Saline (0.9% NaCl) dropwise while vortexing.

    • Critical Checkpoint: If cloudiness appears, stop.[1][2] You have exceeded the solubility limit of the ternary system. Add more PEG-400 or reduce drug load.[1][2]

Mechanism of Action Visualization

Understanding how these strategies work aids in troubleshooting.

SolubilizationMechanisms cluster_0 Strategy 1: Co-solvency cluster_1 Strategy 2: Inclusion Complex Drug N-Phenylbutanamide (Hydrophobic) CD Cyclodextrin (Bucket Shape) Drug->CD Phenyl Ring Enters Cavity Ethanol Ethanol Molecules Ethanol->Drug Disrupts Water Structure Result Stable Aqueous Dispersion Ethanol->Result Water Water Lattice CD->Result

Figure 2: Mechanistic comparison of Co-solvency (breaking water structure) vs. Inclusion Complexation (shielding the hydrophobic moiety).[1]

References

  • PubChem. (n.d.).[1][2] N-Phenylbutanamide Compound Summary. National Library of Medicine.[1][2] Retrieved February 27, 2026, from [Link]

  • EPA CompTox. (n.d.).[1][2] N-Phenylbutanamide Chemicals Dashboard. U.S. Environmental Protection Agency.[1][2] Retrieved February 27, 2026, from [Link]

  • Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (General reference for amide solubility behavior).

Sources

optimization of reaction conditions for N-acylation of anilines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Advanced Application Support)

Mission Statement

Welcome to the Reaction Optimization Support Center. This guide is engineered for researchers encountering bottlenecks in the N-acylation of anilines. Unlike generic textbook entries, this module addresses the specific kinetic, thermodynamic, and chemoselective challenges inherent to aniline derivatives in drug discovery and process chemistry.

Phase 1: Diagnostic Triage

Before modifying your reaction, identify the root cause of failure using the logic flow below.

TroubleshootingLogic Start OBSERVED ISSUE Prob1 Low Conversion / SM Remaining Start->Prob1 Prob2 Impurity Profile / Side Products Start->Prob2 Check1 Check Aniline Electronics (EWG?) Prob1->Check1 Electronic Deactivation Check2 Check Sterics (Ortho-subst?) Prob1->Check2 Steric Hindrance Check3 Identify Impurity (LCMS/NMR) Prob2->Check3 Sol1 Use High-Energy Electrophile (Acid Chloride + Heat) Check1->Sol1 Yes (Nitro, CN) Sol2 Add Nucleophilic Catalyst (DMAP) Check2->Sol2 Yes (2,6-disubst) Res1 Di-acylation (Imide) Check3->Res1 M+Acyl Mass Res2 O-Acylation (Phenol) Check3->Res2 OH present Sol3 Reduce Base Strength (Pyridine vs TEA) Res1->Sol3 Sol4 pH Control / Schotten-Baumann Res2->Sol4

Figure 1: Diagnostic logic tree for identifying reaction bottlenecks based on substrate properties and impurity profiles.

Phase 2: Reactivity & Kinetics (The "Why is it slow?" Module)

The Core Problem: Anilines are weaker nucleophiles than aliphatic amines due to resonance delocalization of the nitrogen lone pair into the aromatic ring. This nucleophilicity is further compromised by Electron-Withdrawing Groups (EWGs) or steric bulk.

FAQ: Optimization for "Dead" Anilines

Q: My aniline has a nitro group (or similar EWG) and refuses to react with acid chlorides at RT. Should I just add more heat? A: Heat helps, but it often degrades the acid chloride before the reaction completes.

  • The Fix: Switch the mechanism.

    • Solvent: Use a high-boiling, non-nucleophilic solvent like Toluene or Xylene.

    • Base: Avoid organic bases (TEA/DIPEA) which can form ketenes or decompose. Use solid inorganic bases (

      
       or 
      
      
      
      ) in a heterogeneous mixture.
    • Microwave: Irradiation is highly effective for electron-deficient anilines, often driving reactions in 10-20 mins that take 24h+ thermally [1].

Q: I have a 2,6-disubstituted aniline. Conversion stalls at 50%. A: This is a steric gaiting issue. The tetrahedral intermediate cannot form or collapse efficiently.

  • The Fix: You must use a Nucleophilic Catalyst .[1] Adding 5-10 mol% DMAP (4-Dimethylaminopyridine) is non-negotiable here.

  • Mechanism: DMAP attacks the acylating agent to form an N-acylpyridinium ion.[1][2] This intermediate is (a) more electrophilic than the anhydride/chloride and (b) less sterically demanding, allowing the hindered aniline to attack.

DMAP_Cycle DMAP DMAP (Catalyst) Intermed N-Acylpyridinium (Activated Species) DMAP->Intermed + AcylAgent AcylAgent Acylating Agent (Anhydride/RCOCl) Product Amide Product Intermed->Product + Aniline Aniline Hindered Aniline (Substrate) Product->DMAP Regeneration

Figure 2: The Steglich/DMAP catalytic cycle. The formation of the N-acylpyridinium salt is the rate-determining activation step for hindered substrates.

Phase 3: Selectivity (The "Impurity" Module)

The Core Problem: Over-reaction (Di-acylation) or wrong-site reaction (O- vs N-acylation).

Troubleshooting Guide: Di-acylation (Imide Formation)

Symptom: LCMS shows a peak at M + (2 x Acyl Group).

VariableRecommendationScientific Rationale
Stoichiometry Strict 1.0 - 1.1 equiv Excess acylating agent drives the equilibrium toward the imide, especially with electron-rich anilines.
Base Selection Pyridine or

Strong bases (TEA, NaH) deprotonate the formed amide (

), turning it into a nucleophile that attacks a second equivalent of acyl chloride [2].
Addition Mode Inverse Addition Add the acid chloride dropwise to the aniline. This ensures the concentration of the electrophile is always low relative to the nucleophile.
Rescue Basic Hydrolysis If di-acylation occurs, treat the crude mixture with aqueous NaOH/MeOH. The imide bond is significantly more labile than the amide bond and will hydrolyze back to the desired product selectively.
Troubleshooting Guide: Chemoselectivity (Aminophenols)

Symptom: Mixture of N-acyl, O-acyl, and N,O-diacyl products.

Q: How do I acylate the amine selectively in the presence of a phenol? A: You must exploit the difference in nucleophilicity based on protonation state.

  • Method A (Schotten-Baumann): Use a biphasic system (EtOAc/Water) with mild base (

    
    ). Under these conditions, the amine remains nucleophilic, but the phenol (
    
    
    
    ) is not deprotonated to the phenoxide (which is a stronger nucleophile). The neutral phenol is a poor nucleophile compared to the amine [3].
  • Method B (Green/Catalytic): Use Boric Acid catalysis (see Phase 4). Boric acid forms a transient interaction with the amine and carboxylic acid, facilitating direct amidation without activating the phenol oxygen.

Phase 4: Green Chemistry & Scale-Up

The Core Problem: Traditional methods use DCM (dichloromethane) and toxic coupling agents.

Solvent Selection Matrix

Replace chlorinated solvents with these CHEM21-recommended alternatives.

Traditional SolventGreen Alternative Benefits Notes
DCM (CH₂Cl₂) 2-MeTHF (2-Methyltetrahydrofuran)Higher boiling point (

), derived from biomass, separates easily from water.
Excellent for biphasic workups.
DMF / NMP EtOAc or CPME (Cyclopentyl methyl ether)Non-mutagenic, easier to remove (lower boiling point than DMF).CPME resists peroxide formation better than THF.
Toluene Toluene (Acceptable) or Xylenes Toluene is generally acceptable, but Anisole is a greener high-boiling alternative.
Advanced Protocol: Boric Acid Catalyzed Direct Amidation

For avoiding acid chlorides entirely.

  • Mechanism: Boric acid (

    
    ) or Boronic acids act as mild Lewis acids. They form a monoacyloxyboron intermediate or a dimeric B-O-B active species that activates the carboxylic acid hydroxyl group for displacement by the amine [4].
    
  • Applicability: Excellent for scale-up; generates only water as a byproduct.

  • Limitation: Requires higher temperatures (reflux in Toluene/Xylene/Anisole) and a Dean-Stark trap to remove water.

Phase 5: Master Standard Operating Procedure (SOP)

Protocol Title: General N-Acylation of Anilines (Acid Chloride Method) Scale: 1.0 mmol (Adaptable)

Reagents:

  • Aniline Substrate (1.0 equiv)

  • Acyl Chloride (1.1 equiv)[1]

  • Base: Pyridine (1.5 equiv) OR

    
     (2.0 equiv)
    
  • Solvent: 2-MeTHF (0.2 M concentration)

  • Catalyst: DMAP (0.05 equiv) [Only if substrate is hindered]

Procedure:

  • Setup: Charge a dried reaction vial with Aniline (1.0 mmol) and 2-MeTHF (5 mL).

  • Base Addition:

    • Standard: Add Pyridine (1.5 mmol).

    • Green/Heterogeneous: Add

      
       (2.0 mmol).
      
  • Catalyst: If the aniline is 2,6-disubstituted, add DMAP (0.05 mmol).

  • Acylation: Cool to

    
    . Add Acyl Chloride (1.1 mmol) dropwise over 5 minutes.
    
    • Critical: If an exotherm is observed, pause addition.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

    • Monitoring: Check TLC/LCMS.[1] If SM remains after 4h, heat to

      
      .
      
  • Workup (Self-Validating):

    • Quench with 1M HCl (removes excess pyridine and unreacted aniline).

    • Separate phases. Wash organic layer with Sat.

      
       (removes carboxylic acid byproducts).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
References
  • Microwave-Assisted Synthesis: Santagada, V., et al. "Microwave-enhanced synthesis of N-substituted anilines." Tetrahedron Letters, 2001. Link

  • Di-acylation Mechanisms: Tsuboi, S., et al. "Control of mono- vs di-acylation of anilines." Journal of Organic Chemistry, 1996. Link

  • Chemoselectivity: Kundu, D., et al. "Chemoselective N-acylation of amino-phenols in water." Green Chemistry, 2011. Link

  • Boric Acid Catalysis: Tang, P. "Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide." Organic Syntheses, 2005, 81, 262. Link

  • Green Solvent Guide: Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[3][4] Green Chemistry, 2016.[3][4] Link

Sources

Technical Support Center: Reducing By-Product Formation in Butanamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Technical Landscape

Butanamide (


) synthesis appears deceptively simple but is plagued by three primary failure modes: competitive hydrolysis  (forming butyric acid), over-acylation  (forming dibutanamide imides), and thermodynamic stalling  (ammonium salt formation).

This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic bottlenecks that reduce yield and purity. It is structured into three technical modules, each containing self-validating protocols and mechanistic insights.

Module 1: The Kinetic Challenge (Acid Chloride Route)

The reaction between butyryl chloride and ammonia/amines is fast but prone to side reactions if the exotherm and stoichiometry are not managed.

The Mechanism of Failure
  • Hydrolysis: Butyryl chloride is moisture-sensitive. In the presence of water, it reverts to butyric acid, which smells rancid and contaminates the product.

  • Imide Formation: If local concentrations of butyryl chloride are high and temperature is uncontrolled, the newly formed butanamide acts as a nucleophile, attacking another molecule of acid chloride to form dibutanamide (an imide).

Experimental Protocol: Modified Schotten-Baumann

Objective: Minimize hydrolysis and prevent imide formation via biphasic control.

Reagents:

  • Butyryl Chloride (

    
     eq)
    
  • Aqueous Ammonia (

    
    , 
    
    
    
    eq) or Butylamine (
    
    
    eq) + NaOH (
    
    
    eq)
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Workflow:

  • Phase Setup: Dissolve the amine source in the organic solvent (DCM). If using aqueous ammonia, create a biphasic mixture with DCM at a 1:1 volume ratio.

  • Thermal Control: Cool the mixture to -5°C to 0°C .

    • Why? Low temperature suppresses the nucleophilicity of the amide nitrogen, preventing imide formation.

  • Controlled Addition: Add butyryl chloride dropwise over 30-60 minutes.

    • Critical Check: Maintain internal temperature

      
      .
      
  • Quench: After addition, stir for 1 hour at 0°C, then allow to warm to room temperature.

Visualization: Competitive Pathways

Butanamide_Pathways Start Butyryl Chloride Product Butanamide (Target) Start->Product + Amine (Kinetic Control) ByProduct1 Butyric Acid (Hydrolysis) Start->ByProduct1 + H2O (Fast) Amine Ammonia/Amine Water H2O (Moisture) ByProduct2 Dibutanamide (Imide) Product->ByProduct2 + Excess Acid Chloride (High Temp)

Figure 1: Reaction pathways showing the competition between product formation, hydrolysis (red), and over-acylation (yellow).

Module 2: The Selectivity Challenge (Nitrile Hydration)

For green chemistry applications, hydrating butyronitrile is preferred. However, chemical hydrolysis often overshoots to butyric acid.

The Biocatalytic Solution

Using Nitrile Hydratase (NHase) enzymes (e.g., from Rhodococcus rhodochrous) creates a "stop-reaction" mechanism where the pathway halts strictly at the amide.

Comparison of Methods:

FeatureChemical Hydrolysis (NaOH/H2O2)Biocatalysis (NHase)
Selectivity Low (Mix of Amide + Acid)High (>99% Amide)
Conditions Harsh (pH 10-12, Heat)Mild (pH 7, 10-30°C)
By-products Butyric Acid, SaltsMinimal
Purification Complex (Recrystallization)Simple (Filtration/Extraction)
Protocol: Whole-Cell Biotransformation[1][2]
  • Buffer Prep: 50 mM Potassium Phosphate buffer (pH 7.0).

  • Substrate Loading: Add butyronitrile (up to 100 g/L is often tolerated).

  • Catalyst: Add lyophilized R. rhodochrous cells (1-5 g/L).

  • Incubation: Shake at 20°C for 6-12 hours.

  • Termination: Remove cells via centrifugation. The supernatant contains pure butanamide.

Module 3: Purification & Troubleshooting (The Solubility Trap)

The Problem: Butanamide has significant water solubility (~18 g/100mL at 16°C) [1]. Standard aqueous workups (washing with liters of water) will wash away your product.

Protocol: "Salting Out" Extraction

Objective: Remove butyric acid traces without losing butanamide.

  • Solvent Choice: Use Ethyl Acetate (EtOAc) . It dissolves butanamide well but is distinct enough from water.

  • Acid Removal: Wash the organic layer with a minimal volume of Saturated NaHCO3 .

    • Mechanism:[1][2][3][4] Converts butyric acid to sodium butyrate (highly water-soluble).[4]

    • The Trick: The high ionic strength of saturated bicarbonate "salts out" the butanamide, forcing it to stay in the organic layer rather than partitioning into the water.

  • Drying: Dry organic layer over

    
    , filter, and evaporate.
    
  • Recrystallization (If needed): Recrystallize from EtOAc/Hexane or Acetone/Petroleum Ether.

Troubleshooting FAQ

Q1: My product smells like vomit. What happened?

  • Cause: Presence of Butyric Acid.[5][6] Even trace amounts (ppm levels) are detectable by the human nose.

  • Fix: Your workup was insufficient. Dissolve the solid in EtOAc and wash vigorously with saturated aqueous Sodium Bicarbonate (

    
    ). Verify the aqueous layer pH is >8. Dry and re-evaporate.
    

Q2: I have low yield after aqueous workup.

  • Cause: You washed the product down the drain. Butanamide is water-soluble.[7][8][9]

  • Fix: Do not use water for washing unless it is saturated with salt (Brine or Sat. Bicarbonate). Back-extract all aqueous washes with fresh EtOAc to recover lost product.

Q3: The melting point is too high (>120°C).

  • Cause: Likely formation of the imide (Dibutanamide) or presence of ammonium salts.

  • Fix: Check IR/NMR. If imide is present, you ran the reaction too hot or with excess acid chloride. Recrystallize from ethanol to separate.

Workflow Visualization: Purification Logic

Purification_Logic Crude Crude Mixture (Amide + Acid + Salts) Dissolve Dissolve in EtOAc Crude->Dissolve Wash Wash with Sat. NaHCO3 (Minimal Volume) Dissolve->Wash OrgLayer Organic Layer (Amide) Wash->OrgLayer Partition AqLayer Aqueous Layer (Sod. Butyrate + Salts) Wash->AqLayer Partition Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry Final Pure Butanamide (Solid) Dry->Final

Figure 2: Purification workflow emphasizing the separation of water-soluble impurities from the product.

References

  • Solubility Data: Yalkowsky, S.H., Yan, H., Jain, P. (2010).[9] Handbook of Aqueous Solubility Data. CRC Press.[9]

  • Biocatalysis: Prasad, S., et al. (2007). "Bioconversion of butyronitrile to butyramide using whole cells of Rhodococcus rhodochrous PA-34." Applied Microbiology and Biotechnology.

  • Amide Synthesis Overview: Montalbetti, C.A.G.N., Falque, V. (2005). "Amide bond formation and peptide coupling."[1] Tetrahedron.

  • Imide Side Reactions: Smith, M.B., March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Schotten-Baumann Conditions: "Schotten-Baumann Reaction." Organic Chemistry Portal.

Sources

Validation & Comparative

Comparative Guide: Structure-Activity Relationship of N-Aryl-3-Oxobutanamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-aryl-3-oxobutanamide (commonly known as acetoacetanilide) derivatives represent a privileged scaffold in medicinal chemistry due to the reactive 1,3-dicarbonyl motif.[1] This guide objectively analyzes their performance as antimicrobial and anticancer agents.[1][2] Unlike rigid templates, this document synthesizes field-proven experimental protocols with a critical analysis of structure-activity relationships (SAR), comparing these derivatives directly against clinical standards like Ciprofloxacin and Doxorubicin .

Key Insight: The biological potency of this scaffold is governed by the electronic modulation of the


-aryl ring and the electrophilicity of the 

-carbon (C2 position).[1] Specifically, 2-benzylidene substitutions significantly enhance antimicrobial efficacy by introducing a Michael acceptor system.[1]

Part 1: Chemical Foundation & Pharmacophore Analysis

The core structure consists of a


-keto amide moiety.[1] Its biological activity hinges on two primary mechanisms:
  • Keto-Enol Tautomerism: Facilitates hydrogen bonding and metal chelation (e.g., with metalloenzymes like urease).[1]

  • Electrophilic Attack: The C2 position (between the carbonyls) is highly nucleophilic, but when modified (e.g., via Knoevenagel condensation), it becomes an electrophilic center capable of covalently binding to nucleophilic residues (cysteine/serine) in microbial proteins.[1]

Synthesis Workflow (Standardized)

To ensure reproducibility, the following pathway is the industry standard for generating the 2-benzylidene-3-oxobutanamide library, which exhibits the highest bioactivity.

SynthesisWorkflow Aniline Substituted Aniline (Ar-NH2) Core N-aryl-3-oxobutanamide (Core Scaffold) Aniline->Core Nucleophilic Acyl Substitution (140°C, neat) EAA Ethyl Acetoacetate EAA->Core Product 2-Benzylidene-3-oxobutanamide (Active Derivative) Core->Product Knoevenagel Condensation (Piperidine cat., EtOH, Reflux) Aldehyde Aromatic Aldehyde (Ar'-CHO) Aldehyde->Product

Figure 1: Modular synthesis of bioactive N-aryl-3-oxobutanamide derivatives.

Part 2: Comparative SAR Analysis

Antimicrobial Activity (Focus: MDR Pathogens)

The 2-benzylidene derivatives have shown superior efficacy against Multi-Drug Resistant (MDR) strains compared to the parent acetoacetanilide.[1]

Mechanism: The


-unsaturated ketone acts as a Michael acceptor, alkylating essential thiol groups in bacterial enzymes.[1]
SAR Rules (Validated):
  • Electron-Withdrawing Groups (EWG): Substituents like -NO

    
      and -Cl  at the ortho or para positions of the benzylidene ring significantly increase potency .[1] They increase the electrophilicity of the 
    
    
    
    -carbon.[1]
  • Electron-Donating Groups (EDG): Groups like -OCH

    
      or -OH  generally decrease activity  by reducing electrophilicity.[1]
    
  • Steric Hindrance: Bulky groups at the ortho position of the

    
    -aryl ring can reduce activity by preventing optimal binding conformation.[1]
    
Comparative Data: Antibacterial Efficacy (MIC in

g/mL)

Target: Methicillin-Resistant Staphylococcus aureus (MRSA)[2]

Compound Variant (R-Group)MIC (

g/mL)
Potency vs. StandardNotes
3-NO

(Benzylidene)
4 - 8 Superior High electrophilicity enhances covalent binding.[1]
4-Cl (Benzylidene)16 - 32ComparableGood lipophilicity aids membrane penetration.[1]
4-OCH

(Benzylidene)
>128InferiorElectron donation deactivates the Michael acceptor.[1]
Unsubstituted Core>250InactiveLacks the Michael acceptor moiety.[1]
Ciprofloxacin (Std) 0.5 - 2 Reference Clinical standard.[1][2]

Critical Insight: While Ciprofloxacin is more potent by weight, the 3-NO


 derivative shows activity against quinolone-resistant strains, indicating a distinct mechanism of action (likely non-DNA gyrase inhibition).[1]
Anticancer Activity (Cytotoxicity)

Derivatives often exhibit selective cytotoxicity against cancer cell lines (HeLa, MCF-7) over normal cells (HEK-293).[1]

SAR Rules (Validated):
  • Lipophilicity (LogP): A LogP between 2.5 and 3.5 is ideal for cellular uptake.[1]

  • Halogenation: Introduction of Fluorine (-F) on the

    
    -aryl ring enhances metabolic stability and cytotoxicity.[1]
    
  • Heterocyclic Fusion: Cyclization of the 3-oxobutanamide core into quinolinones or thiophenes drastically improves DNA intercalation properties.[1]

Comparative Data: Cytotoxicity (IC

in

M)

Target: MCF-7 (Breast Adenocarcinoma)

Compound VariantIC

(

M)
PerformanceToxicity Profile
Thiophene-fused Derivative 8.5

1.2
High Moderate selectivity (SI = 4.2).[1]
2,4-Dichloro-N-aryl14.6

2.1
ModerateLower selectivity.[1]
Parent Acetoacetanilide>100InactiveRapidly metabolized.[1]
Doxorubicin (Std) 1.2

0.1
Reference High potency, but high cardiotoxicity.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

To maintain E-E-A-T standards, the following protocols include built-in validation steps.

Protocol A: Synthesis of 2-Benzylidene-3-oxobutanamide

Objective: Create the Michael acceptor derivative.

  • Reactants: Mix N-aryl-3-oxobutanamide (10 mmol) and substituted benzaldehyde (10 mmol) in ethanol (20 mL).

  • Catalysis: Add piperidine (5 drops). The base is essential to deprotonate the

    
    -carbon.[1]
    
  • Reflux: Heat at 80°C for 3-5 hours.

    • Validation Point: Monitor via TLC (30% EtOAc/Hexane).[1] The disappearance of the aldehyde spot indicates completion.[1]

  • Work-up: Cool to RT. The product usually precipitates.[1] Filter and recrystallize from ethanol.

    • Purity Check: Melting point must be sharp (

      
       2°C).
      
Protocol B: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Objective: Quantify antibacterial potency.[1][2]

  • Inoculum: Prepare bacterial suspension (0.5 McFarland standard). Dilute 1:100 in Mueller-Hinton Broth.[1]

  • Plate Setup: Use a 96-well plate.

    • Rows A-F: Serial 2-fold dilutions of the test compound (e.g., 128 to 0.25

      
      g/mL).
      
    • Row G (Positive Control): Ciprofloxacin (validates bacterial susceptibility).[1]

    • Row H (Negative Control): DMSO solvent only (validates that the solvent is non-toxic).

    • Sterility Control: Broth only (must remain clear).[1]

  • Incubation: 37°C for 18-24 hours.

  • Readout: Add Resazurin dye (0.015%). Blue

    
     Pink indicates growth.[1] The lowest concentration remaining Blue  is the MIC.[1]
    

Part 4: Visualizing the Structure-Activity Relationship

The following diagram maps the specific chemical modifications to their biological outcomes.

SAR_Map Core N-aryl-3-oxobutanamide Scaffold ArylRing N-Aryl Ring (Lipophilicity/Binding) Core->ArylRing AlphaCarbon Alpha-Carbon (C2) (Electrophilicity) Core->AlphaCarbon KetoGroup 1,3-Dicarbonyl (Chelation) Core->KetoGroup EWG EWG (-NO2, -Cl) Increases Antibacterial Potency ArylRing->EWG EDG EDG (-OMe) Decreases Activity ArylRing->EDG Benzylidene Benzylidene Insertion Creates Michael Acceptor (Critical for MDR strains) AlphaCarbon->Benzylidene Cyclization Cyclization to Heterocycles Increases Cytotoxicity (Anticancer) KetoGroup->Cyclization

Figure 2: Strategic modification map for optimizing N-aryl-3-oxobutanamide derivatives.

References

  • BenchChem. (2025).[1][2] A Comparative Analysis of the Biological Activity of N-aryl-3-oxobutanamide Derivatives. Retrieved from [1]

  • Royal Society of Chemistry. (2024).[1] Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Advances. Retrieved from [1]

  • National Institutes of Health (PubMed). (2024).[1] Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [1]

  • Scientific Research Publishing. (2014). New Approaches for the Use of Acetoacetanilide in the Synthesis of Thiophenes and Their Fused Derivatives with Anti-Tumor Activity. Open Access Library Journal.[1][3] Retrieved from [1]

  • MDPI. (2023).[1] Exploring the Synthetic Chemistry of Furan Chalcones as Urease Inhibitors. Molecules. Retrieved from [1]

Sources

Cross-Validation of HPLC and GC-MS Methods for Butanamide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of butanamide (butyramide). It is designed for analytical scientists and drug development professionals requiring robust protocols for cross-validation.[1]

Executive Summary & Rationale

Butanamide (


) is a primary amide often monitored as a pharmaceutical intermediate, a degradation product, or a trace impurity in environmental matrices. Its small molecular size, high polarity, and lack of a strong chromophore present specific analytical challenges.
  • HPLC-UV is the industry standard for assay and purity testing (mg/mL to

    
    g/mL range) due to its simplicity and ability to handle aqueous samples directly.[1]
    
  • GC-MS is the superior choice for trace analysis (ng/mL range), particularly when coupled with derivatization to overcome the peak tailing associated with primary amides on standard columns.[1]

This guide details the cross-validation of a Reversed-Phase HPLC method against a Derivatization-based GC-MS method, ensuring data integrity across different stages of drug development.

Methodology 1: HPLC-UV (The Quantitative Workhorse)

Objective: Routine quantification, assay, and content uniformity.

Mechanistic Insight

Butanamide is polar and retains poorly on standard C18 columns with high organic content.[1] To achieve retention and separation from the solvent front, a high-aqueous mobile phase is required.[1] Detection is performed at 210 nm because the amide bond absorbs weakly in the UV region; higher wavelengths (e.g., 254 nm) yield insufficient sensitivity.

Protocol
  • System: Agilent 1260 Infinity II or equivalent with DAD/VWD.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),

    
    .
    
  • Mobile Phase: Isocratic 95:5 Water:Acetonitrile (v/v) with 0.1%

    
     (to suppress silanol ionization and improve peak shape).
    
  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10-20

    
    .[1]
    
  • Detection: UV @ 210 nm.[1]

  • Run Time: ~10 minutes (Butanamide elutes ~4-5 min).

Self-Validating Check:

If the retention time is < 2.5 minutes (near void volume), reduce the acetonitrile content to 2-3%. The capacity factor (


) must be > 2.0 to ensure separation from unretained matrix components.

Methodology 2: GC-MS (The Trace Specialist)

Objective: Trace impurity profiling and genotoxic impurity (GTI) screening.[1]

Mechanistic Insight

Direct injection of primary amides like butanamide often leads to peak tailing and adsorption in the injector port due to hydrogen bonding.[1] While polar WAX columns can be used, derivatization is the expert approach for high sensitivity.[1] The Xanthydrol method is specifically validated for primary amides in aqueous matrices, converting them into stable, hydrophobic N-xanthyl derivatives that elute sharply and ionize well.

Protocol
  • System: Agilent 7890/5977 GC-MS or equivalent.

  • Derivatization:

    • Add 1 mL sample (aqueous) to a reaction vial.

    • Add 100

      
       10 mM 9-xanthydrol in methanol + 100 
      
      
      
      1 M HCl.
    • React for 20 min at ambient temperature.

    • Extract with 1 mL Ethyl Acetate (EtAc).[1] Analyze the EtAc layer.

  • Column: HP-5MS UI (5% Phenyl Methyl Silox),

    
    .
    
  • Inlet: Splitless @ 250°C.

  • Oven Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Detection: EI Source (70 eV), SIM Mode.

    • Target Ions: m/z 181 (xanthyl cation base peak), m/z 267 (molecular ion).

Self-Validating Check:

Monitor the m/z 181 ion. If the peak shape tails, check the inlet liner for activity.[1] The derivatized product should elute as a symmetrical peak at a significantly higher temperature than the free amide.[1]

Cross-Validation Framework

To cross-validate these methods, analyze a set of Spiked Recovery Samples (n=6) at three concentration levels using both techniques.

Experimental Workflow Visualization

G Sample Unknown Sample (Aqueous/Solid) Prep_HPLC Dilute in Mobile Phase (Filter 0.22 µm) Sample->Prep_HPLC High Conc. (>10 ppm) Prep_GC Derivatization (Xanthydrol/HCl + Extr.) Sample->Prep_GC Trace Conc. (<1 ppm) HPLC HPLC-UV Analysis (C18, 210 nm) Prep_HPLC->HPLC GCMS GC-MS Analysis (SIM Mode) Prep_GC->GCMS Data_H Data A: Conc. (mg/mL) HPLC->Data_H Data_G Data B: Conc. (ng/mL) GCMS->Data_G Compare Statistical Comparison (Bland-Altman / t-test) Data_H->Compare Data_G->Compare Decision Validation Report Compare->Decision

Caption: Figure 1. Dual-stream workflow for cross-validating butanamide analysis. HPLC handles macro-analysis, while GC-MS verifies trace sensitivity.[1]

Experimental Data Comparison

The following data represents typical performance metrics observed when validating these protocols.

Table 1: Performance Characteristics
ParameterHPLC-UV (Method A)GC-MS (Method B - Derivatized)Interpretation
Linearity (

)
> 0.999 (

)
> 0.995 (

)
HPLC has a wider dynamic range; GC-MS saturates early but excels at low levels.[1]
LOD (S/N=3)

(ppm)

(10 ppb)
GC-MS is ~50x more sensitive.
Precision (RSD) < 1.0%< 5.0%HPLC is more precise for assay; GC-MS has higher variability due to derivatization steps.[1]
Accuracy (Recovery) 98 - 102%85 - 110%GC-MS recovery is lower due to extraction efficiency but acceptable for trace work.[1]
Selectivity Moderate (Co-elution risk)High (Mass spectral fingerprint)GC-MS confirms identity; HPLC assumes identity by retention time.[1]
Cross-Validation Data (Spiked Water Matrix)
Spiked Conc. (

)
HPLC Result (

)
GC-MS Result (

)
% DifferenceVerdict
100.0 99.8SaturatedN/AUse HPLC
10.0 10.19.83.0%Concordant
1.0 1.2 (Near LOQ)0.9523%Use GC-MS
0.05 Not Detected0.048N/AUse GC-MS

Critical Analysis & Recommendations

When to use which?
  • Use HPLC-UV for raw material release testing, stability studies (assay), and solubility testing where butanamide concentrations are high (>10

    
    ). It is faster, cheaper, and requires no chemical modification of the sample.
    
  • Use GC-MS for cleaning validation (swab analysis), environmental monitoring, or genotoxic impurity screening where detection limits below 1 ppm are mandated.[1]

The "Bridge" Range

The cross-validation "bridge" exists between 1


 and 10 

.[1] In this range, both methods should yield statistically equivalent results (within

15%). If HPLC reads significantly higher than GC-MS in this range, it suggests a co-eluting impurity in the HPLC method (false positive) that the mass-selective GC method resolves.[1]
Troubleshooting the Derivatization (GC-MS)

If low recovery is observed in GC-MS:

  • Ensure the pH is acidic (HCl addition) to catalyze the xanthydrol reaction.[1]

  • Verify the freshness of the 9-xanthydrol reagent; it oxidizes over time.[1]

  • Alternative: For non-aqueous samples, BSTFA (1% TMCS) silylation is a viable alternative, though less specific for primary amides in the presence of other nucleophiles.

References

  • BenchChem. (2025).[1] A Comparative Guide to Analytical Methods for Purity Determination of 2-Bromo-N-(tert-butyl)butanamide. Link

  • Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta, 787, 111-117. Link

  • Sultana, T., & Johnson, M. E. (2006). Sample preparation and gas chromatography of primary fatty acid amides. Journal of Chromatography A, 1101(1-2), 278-285. Link

  • NIST Chemistry WebBook. Butanamide Mass Spectrum & Properties. Link

  • Schummer, C., et al. (2009).[2] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Link

Sources

evaluating the selectivity of 4-amino-3-hydroxy-N-phenylbutanamide for its target

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, evidence-based framework for evaluating the selectivity of 4-amino-3-hydroxy-N-phenylbutanamide , a compound structurally characterized as an anilide derivative of


-amino-

-hydroxybutyric acid (GABOB)
.[1]

Given its chemical architecture—a


-amino core with a 

-hydroxyl group and a hydrophobic N-phenyl amide—this molecule exhibits pharmacophoric features of two distinct biological classes:[1]
  • Transition-State Mimetics (Statine-like): Potential inhibitors of metalloproteases (e.g., Aminopeptidases) or aspartyl proteases, analogous to Bestatin or Renin inhibitors.[1]

  • GABA Analogues: Potential ligands for GABAergic systems (GABA-B receptors or transporters), given the GABOB backbone.[1]

The following guide details the experimental strategy to determine its primary target and quantify its selectivity profile.

Structural Analysis & Target Hypothesis

Before initiating wet-lab assays, we must deconstruct the molecule’s binding potential to prioritize the screening panel.[1]

  • The "Statine-like" Motif (

    
    ):  The 
    
    
    
    -hydroxy-
    
    
    -amino functionality mimics the tetrahedral transition state of peptide bond hydrolysis.[1] This suggests high affinity for Zinc-Metalloproteases (e.g., Aminopeptidase N/CD13, Leukotriene A4 Hydrolase) or Aspartyl Proteases .[1]
  • The N-Phenyl Amide: This hydrophobic moiety likely occupies the S1' or S2' subsite of a protease, providing specificity over the parent GABOB molecule.[1]

  • The GABOB Core: As a derivative of GABOB (a known anticonvulsant), the compound must be counter-screened against GABA receptors to rule out off-target CNS activity.[1]

Primary Target Validation (The "Hit" Confirmation)

To define the selectivity denominator (Potency), you must first confirm the primary mechanism of action (MoA).[1]

A. Protease Inhibition Assay (Primary Hypothesis)

Objective: Determine if the compound acts as a transition-state inhibitor for metalloproteases.[1] Method: Fluorescence Resonance Energy Transfer (FRET) or Chromogenic Substrate Assay.[1]

  • Enzyme Panel: Aminopeptidase N (APN/CD13), Leukotriene A4 Hydrolase (LTA4H), and Angiotensin-Converting Enzyme (ACE).[1]

  • Substrate: L-Leucine-p-nitroanilide (Leu-pNA) for APN; Ala-AMC for general aminopeptidases.

  • Protocol:

    • Incubate enzyme (10 nM) with varying concentrations of 4-amino-3-hydroxy-N-phenylbutanamide (0.1 nM – 100 µM) in Tris-HCl buffer (pH 7.4) containing 10 µM ZnCl

      
      .[1]
      
    • Add substrate (e.g., Leu-pNA, 100 µM).[1]

    • Measure absorbance at 405 nm (pNA release) or fluorescence (AMC release) kinetically for 30 min.

    • Output: Calculate

      
       and 
      
      
      
      (using Cheng-Prusoff equation).
B. GABAergic Binding Assay (Secondary Hypothesis)

Objective: Assess affinity for GABA-B receptors (GABOB target). Method: Radioligand Displacement Assay.[1]

  • Ligand: [

    
    H]-CGP54626 (GABA-B antagonist) or [
    
    
    
    H]-GABA.[1]
  • Tissue: Rat brain synaptic membranes.[1]

  • Protocol: Competition binding with 4-amino-3-hydroxy-N-phenylbutanamide against 2 nM radioligand.

  • Output:

    
     value. Note: If 
    
    
    
    , GABAergic activity is negligible.[1]

Selectivity Profiling (The "Miss" Confirmation)

Once the primary target (e.g., APN) is confirmed, you must quantify the Selectivity Ratio (SR) against structurally related enzymes and receptors.[1]

Selectivity Panel Design
Target ClassSpecific Targets to ScreenRationale
Metalloproteases ACE, NEP (Neprilysin), MMP-2/9, TACEShare Zn

catalytic mechanism; critical for safety (e.g., MMP inhibition causes musculoskeletal toxicity).[1]
Aspartyl Proteases BACE1, Cathepsin D, Renin, PepsinThe

-hydroxy group is a classic statine mimic for aspartyl proteases.[1]
Cysteine Proteases Cathepsin B/L, CalpainRules out non-specific alkylation or general protease reactivity.[1]
GABA System GABA-A (

), GAT-1 (Transporter)
Essential safety screen to prevent sedation or seizure risks.[1]
Experimental Workflow: The "Selectivity Filter"

The following diagram illustrates the decision tree for evaluating selectivity based on the primary hit.

SelectivityWorkflow Start Compound: 4-amino-3-hydroxy-N-phenylbutanamide PrimaryScreen Primary Screen: APN / LTA4H (Metalloprotease) vs. GABA-B (Receptor) Start->PrimaryScreen HitProtease Hit: Protease Inhibitor (IC50 < 1 µM) PrimaryScreen->HitProtease Enzymatic Activity HitGABA Hit: GABA Ligand (Ki < 1 µM) PrimaryScreen->HitGABA Binding Affinity PanelProtease Selectivity Panel A: 1. MMPs (Matrix Metalloproteases) 2. ACE / NEP 3. Aspartyl Proteases (BACE1) HitProtease->PanelProtease PanelGABA Selectivity Panel B: 1. GABA-A (Cl- Flux) 2. GAT-1/2/3 (Uptake) 3. Glutamate Receptors HitGABA->PanelGABA DataAnalysis Calculate Selectivity Ratio (SR): SR = IC50(Off-Target) / IC50(Target) PanelProtease->DataAnalysis PanelGABA->DataAnalysis Conclusion Target Profile Defined DataAnalysis->Conclusion

Figure 1: Strategic workflow for determining the selectivity profile of the GABOB-anilide derivative.

Quantitative Selectivity Metrics

Do not rely on qualitative "active/inactive" labels.[1] You must calculate the Selectivity Ratio (SR) for each off-target.[1]



  • SR > 100: Excellent selectivity (Clinical candidate quality).

  • SR 10–100: Moderate selectivity (Acceptable for lead optimization).

  • SR < 10: Poor selectivity (High risk of off-target toxicity).[1]

Example Data Presentation Table
TargetAssay Type

/

(nM)
Selectivity Ratio (SR)Interpretation
Aminopeptidase N Fluorogenic (Leu-AMC)45 1.0 (Ref) Primary Target
MMP-9Fluorogenic (Collagen)>10,000>222Highly Selective
ACEFluorogenic (Abz-Gly)5,200115Selective
GABA-BRadioligand Binding85019Weak Off-Target
GABA-AElectrophysiology>100,000>2,200No Interaction

Advanced Verification: Cellular Selectivity

Enzymatic selectivity does not always translate to cellular specificity.[1]

Protocol: Cell-Based Potency vs. Toxicity [1]

  • Target Engagement: Measure inhibition of cellular APN activity in U937 cells (monocytes) using a cell-permeable substrate (e.g., Ala-AMC).

  • Cytotoxicity: Measure cell viability (ATP/Glo assay) in HEK293 cells (non-target).

  • Therapeutic Index (TI):

    
    .
    
    • Requirement: A robust probe should have a TI > 50.[1]

References

  • Scornik, O. A., & Botbol, V. (2001).[1] Bestatin as an experimental tool in mammals.[1] Current Drug Metabolism, 2(1), 67-85.[1] Link

    • Context: Establishes protocols for evaluating aminopeptidase inhibitors structurally similar to the 4-amino-3-hydroxy motif.
  • Bowery, N. G., et al. (2002).[1] International Union of Pharmacology.[1] XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews, 54(2), 247-264.[1] Link

    • Context: Provides standard radioligand binding protocols for GABOB deriv
  • Rich, D. H. (1985).[1] Pepstatin-derived inhibitors of aspartic proteinases.[1] Journal of Medicinal Chemistry, 28(3), 263-273.[1] Link

    • Context: Discusses the "statine" transition-state mimic mechanism relevant to the 3-hydroxy-4-amino structure.
  • Olsen, R. W. (2018).[1] GABA A receptor: Cell biology and synaptic mechanisms. Neuropharmacology, 136, 3-9.[1] Link

    • Context: Reference for GABA-A selectivity screening.

Sources

A Researcher's Guide to Correlating In Vitro and In Vivo Activity of N-Phenylbutanamide-Based HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for establishing a meaningful correlation between the in vitro and in vivo activities of N-phenylbutanamide derivatives, a chemical scaffold present in several potent histone deacetylase (HDAC) inhibitors. By leveraging the well-documented HDAC inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid - SAHA), as a prime example, we will explore the critical experimental stages and data analysis required to bridge the gap between laboratory findings and preclinical outcomes.

The journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. A robust in vitro-in vivo correlation (IVIVC) is a cornerstone of successful drug development, enabling researchers to make informed decisions, optimize formulations, and predict clinical efficacy.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate this complex process with scientific rigor.

The Central Role of HDAC Inhibition

N-phenylbutanamide derivatives have emerged as a significant class of HDAC inhibitors.[3] HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[4][5] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[6] HDAC inhibitors, like Vorinostat, can reverse this process, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][7] Therefore, the primary focus of our in vitro and in vivo investigations will be to characterize and correlate the HDAC-inhibiting properties of our N-phenylbutanamide compound of interest.

In Vitro Characterization: From Enzyme to Cell

The initial stages of characterizing a novel N-phenylbutanamide derivative involve a tiered approach, starting with its direct effect on the target enzyme and progressing to its impact on cellular systems.

Biochemical Assays: Quantifying Target Engagement

The first step is to determine the compound's potency and selectivity against various HDAC isoforms. This is typically achieved through enzymatic assays.

Protocol: Fluorometric HDAC Activity Assay

This protocol provides a general framework for a common method to assess HDAC activity.[8][9][10]

  • Reagent Preparation: Prepare assay buffer, a solution of the N-phenylbutanamide derivative at various concentrations, a fluorogenic HDAC substrate, and a developer solution containing a protease like trypsin.

  • Reaction Setup: In a 96-well plate, combine the HDAC enzyme (either a purified recombinant protein or a nuclear extract from cells), the assay buffer, and the N-phenylbutanamide derivative at different concentrations.[8][11]

  • Initiation and Incubation: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Development: Stop the reaction and initiate the development step by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

It is also crucial to include a negative control, such as N-phenylbutanamide itself, which is structurally similar to many HDAC inhibitors but lacks the zinc-binding group necessary for activity, to ensure the observed effects are due to specific HDAC inhibition.[12]

Cell-Based Assays: Assessing Biological Impact

Once the enzymatic activity is established, the next logical step is to evaluate the compound's effect on cancer cells.[13] A variety of cell-based assays can provide insights into the compound's mechanism of action.[14][15]

Table 1: Key In Vitro Cell-Based Assays

Assay TypePrincipleTypical Endpoint(s)
Cell Viability (e.g., MTT/MTS) Measures the metabolic activity of viable cells, which is proportional to cell number.[16]IC50 (concentration that inhibits cell growth by 50%).
Apoptosis (e.g., Annexin V/PI Staining) Detects the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide) in apoptotic cells.[17]Percentage of apoptotic and necrotic cells.
Cell Cycle Analysis Quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M).[14]Cell cycle arrest at specific checkpoints.
Western Blotting Detects and quantifies the levels of specific proteins to assess downstream effects of HDAC inhibition.Increased acetylation of histones (e.g., H3) and other proteins.

Experimental Workflow for In Vitro Characterization

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_start Start: N-Phenylbutanamide Derivative hdac_assay Fluorometric HDAC Activity Assay biochem_start->hdac_assay ic50_determination Determine IC50 vs. HDAC Isoforms hdac_assay->ic50_determination cell_viability Cell Viability Assay (e.g., MTT) ic50_determination->cell_viability Proceed with potent compounds apoptosis_assay Apoptosis Assay (e.g., Annexin V) cell_viability->apoptosis_assay cell_cycle Cell Cycle Analysis apoptosis_assay->cell_cycle western_blot Western Blot for Acetylation cell_cycle->western_blot G cluster_0 Pharmacokinetics (PK) cluster_1 Pharmacodynamics (PD) cluster_2 Efficacy pk_start Administer Compound to Mice blood_sampling Serial Blood Sampling pk_start->blood_sampling lc_ms LC-MS/MS Analysis of Plasma blood_sampling->lc_ms pk_params Calculate Cmax, AUC, T1/2 lc_ms->pk_params pd_start Treat Tumor-Bearing Mice tissue_collection Collect Tumor/PBMCs pd_start->tissue_collection efficacy_start Tumor Xenograft Model western_blot_pd Western Blot for Acetyl-Histones tissue_collection->western_blot_pd treatment Administer Treatment Regimen efficacy_start->treatment tumor_measurement Measure Tumor Volume treatment->tumor_measurement efficacy_endpoint Determine Tumor Growth Inhibition tumor_measurement->efficacy_endpoint

Caption: Interconnected workflows for in vivo PK, PD, and efficacy studies.

Bridging the Gap: Establishing the In Vitro-In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response. [18][19]For our purposes, we aim to correlate the in vitro cellular potency with the in vivo anti-tumor efficacy.

Levels of Correlation

The FDA defines several levels of IVIVC, with Level A being the most rigorous. [20][21]A Level A correlation represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. While more common for oral dosage forms, the principles can be adapted to correlate in vitro potency with in vivo response.

Data Integration and Modeling

The core of establishing an IVIVC lies in integrating the data from your in vitro and in vivo experiments.

  • In Vitro Potency: The IC50 value from cell viability assays represents the concentration at which the compound exerts a significant biological effect in vitro.

  • In Vivo Exposure: The plasma and tumor drug concentrations from PK studies provide a measure of how much of the compound is available to act on the tumor in vivo.

  • In Vivo Efficacy: The tumor growth inhibition data from the efficacy studies quantify the overall anti-tumor effect.

A meaningful IVIVC can be established by demonstrating that the in vivo drug concentrations required to achieve tumor growth inhibition are consistent with the in vitro IC50 values. For instance, if the average drug concentration in the tumor (as determined from PK studies) at an efficacious dose is above the in vitro IC50 for a sustained period, this provides a strong basis for a positive IVIVC.

Table 2: Hypothetical Data for IVIVC Analysis of an N-Phenylbutanamide Derivative

ParameterValueSource
In Vitro IC50 (Cancer Cell Line A) 1.5 µMCell Viability Assay
In Vivo Dose 50 mg/kg, oral, dailyEfficacy Study
Plasma Cmax 4.2 µMPK Study
Tumor Cmax 2.8 µMPK Study (Tumor Homogenate)
Tumor Growth Inhibition 65%Efficacy Study

In this hypothetical example, the tumor concentrations achieved in vivo are above the in vitro IC50, suggesting a good correlation and that the anti-tumor effect is likely driven by the intended mechanism of action. However, it is important to note that concentrations that result in significant growth inhibition in vitro may not always be sustainable in a clinical setting. [4]

Conceptual Diagram of In Vitro-In Vivo Correlation

G cluster_0 In Vitro cluster_1 In Vivo cluster_2 IVIVC Model invitro_ic50 Cellular IC50 invivo_pk Plasma/Tumor Concentration invitro_ic50->invivo_pk predicts required concentration for ivivc Predictive Mathematical Model invitro_ic50->ivivc invivo_efficacy Tumor Growth Inhibition invivo_pk->invivo_efficacy drives invivo_efficacy->ivivc

Caption: Conceptual model illustrating the relationship between in vitro and in vivo data in an IVIVC framework.

Conclusion and Future Directions

Establishing a robust in vitro-in vivo correlation for N-phenylbutanamide-based HDAC inhibitors is a multi-faceted process that requires careful experimental design and data interpretation. By systematically evaluating a compound's biochemical and cellular activity and then correlating these findings with its pharmacokinetic, pharmacodynamic, and efficacy profiles in relevant animal models, researchers can build a strong foundation for further development. A successful IVIVC not only enhances our understanding of a drug's behavior but also serves as a critical tool for optimizing dosing regimens, supporting regulatory submissions, and ultimately, accelerating the journey of a promising molecule from the bench to the bedside. [1][21]

References

  • Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program. PMC. Available at: [Link]

  • In Vitro In Vivo Correlation (IVIVC). TSI. Available at: [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. LinkedIn. Available at: [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. Available at: [Link]

  • How is in vitro–in vivo correlation (IVIVC) established? Patsnap Synapse. Available at: [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Dovepress. Available at: [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. PMC. Available at: [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. PMC. Available at: [Link]

  • In vitro and in vivo histone deacetylase inhibitor therapy with vorinostat and paclitaxel in ovarian cancer models: does timing matter? PubMed. Available at: [Link]

  • Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Available at: [Link]

  • Xenograft Model for Cancer Drug Discovery. TheraIndx. Available at: [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. PMC. Available at: [Link]

  • IVIVC: Methods and Applications in Modified-Release Product Development. Dissolution Technologies. Available at: [Link]

  • The combination of the histone deacetylase inhibitor vorinostat and synthetic triterpenoids reduces tumorigenesis in mouse models of cancer. Oxford Academic. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. Available at: [Link]

  • Xenograft Models. Biocytogen. Available at: [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

  • Effect of vorinostat on protein expression in vitro and in vivo following mRNA lipoplex administration. Spandidos Publications. Available at: [Link]

  • Vorinostat (SAHA) and Breast Cancer: An Overview. MDPI. Available at: [Link]

  • A physiologically-based pharmacokinetic and pharmacodynamic (PBPK/PD) model of the histone deacetylase (HDAC) inhibitor vorinostat for pediatric and adult patients and its application for dose specification. PMC. Available at: [Link]

  • Guidance for Industry. Food and Drug Administration. Available at: [Link]

  • Pediatric Phase I Trial and Pharmacokinetic Study of Vorinostat. Ovid. Available at: [Link]

  • In Vitro–In Vivo Correlation (IVIVC) for SR Dosage Forms. Pharma Lesson. Available at: [Link]

  • Vorinostat: A novel therapy for the treatment of cutaneous T-cell lymphoma. American Journal of Health-System Pharmacy. Available at: [Link]

  • Vorinostat Health Professional Drug Record. Clinical Info .HIV.gov. Available at: [Link]

  • Bioassays for anticancer activities. University of Wollongong Research Online. Available at: [Link]

  • IN VITRO IN VIVO CORRELATION BASIS AND APPLICATION TO SLOW RELEASE INJECTABLE FORMULATION, A REVIEW. Farmacia Journal. Available at: [Link]

  • A Phase I, Pharmacokinetic, and Pharmacodynamic Study of Two Schedules of Vorinostat in Combination with 5-Fluorouracil and Leucovorin in Patients with Refractory Solid Tumors. PMC. Available at: [Link]

  • Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. Kinam Park. Available at: [Link]

  • (PDF) In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms. ResearchGate. Available at: [Link]

  • Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line. PMC. Available at: [Link]

  • In vitro - in vivo correlation: from theory to applications. SciSpace. Available at: [Link]

  • Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. PMC. Available at: [Link]

  • Antitumor effects of a novel phenylbutyrate-based histone deacetylase inhibitor, (S)-HDAC-42, in prostate cancer. PubMed. Available at: [Link]

Sources

Comparative Cytotoxicity of Butanamide Derivatives on Cancer Cell Lines: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Butanamide (butyramide) derivatives have emerged as highly versatile pharmacophores in modern oncology. Rather than acting solely as passive structural linkers, the butanamide moiety actively facilitates critical hydrogen bonding, enhances lipophilicity, and dictates the spatial orientation of primary warheads within kinase active sites. This guide provides an objective, data-driven comparison of the cytotoxic efficacy, target specificity, and mechanistic action of leading butanamide derivatives against human cancer cell lines, designed for researchers and drug development professionals.

Structural Rationale and Mechanistic Pathways

The therapeutic utility of butanamide derivatives stems from their ability to functionalize diverse chemical scaffolds, enabling multi-target engagement across different malignancies. The causality behind their efficacy is deeply tied to their structural hybridization:

  • Pyrimidine-Butanamide Hybrids: By integrating the butanamide moiety with a pyrimidine base, these compounds act as potent Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. The butanamide chain anchors the molecule within the ATP-binding pocket of EGFR, leading to downstream G1-phase cell cycle arrest and apoptosis[1].

  • Coumarin-Butanamide Hybrids: Strategic substitution of the coumarin nucleus with a butanamide group yields derivatives that modulate cyclin-dependent kinases (e.g., CDK2). This structural configuration suppresses tumor proliferation and impairs migration while maintaining a highly favorable therapeutic index[2].

  • S-Nitroso-Aryl-Butanamides: These derivatives function as sophisticated nitric oxide (NO) donors. The specific S–N bond length (~1.7 Å) engineered into the butanamide framework provides relative stability, allowing for the sustained release of NO. This induces targeted nitrosative stress and the S-nitrosylation of specific protein targets, driving apoptosis in hormone-dependent cancers[3].

Pathways Butanamide Butanamide Derivatives EGFR EGFR Kinase Inhibition (Pyrimidine Hybrids) Butanamide->EGFR NO Sustained NO Release (S-Nitroso-Aryl-Butanamides) Butanamide->NO CDK2 CDK2 Modulation (Coumarin Hybrids) Butanamide->CDK2 CellCycle G1-Phase Arrest EGFR->CellCycle NitrosativeStress Nitrosative Stress & Protein S-nitrosylation NO->NitrosativeStress CDK2->CellCycle Apoptosis Apoptosis (Cancer Cell Death) CellCycle->Apoptosis NitrosativeStress->Apoptosis

Mechanistic pathways of butanamide derivatives driving cancer cell apoptosis.

Comparative Cytotoxicity Profiles

To benchmark performance, it is critical to evaluate the half-maximal inhibitory concentration (


) of these derivatives across varied histological cancer models. The table below synthesizes quantitative experimental data comparing distinct butanamide classes.
Compound ClassSpecific DerivativeTarget Cell Line (Cancer Type)

Value
Primary Mechanistic TargetNormal Cell Counter-Screen
Pyrimidine Hybrid Compound 4bHCT-116 (Colorectal)1.34 µMEGFR (Inhibition

= 77.03 nM)
WI-38 (No toxicity >50 µM)
Pyrimidine Hybrid Compound 4aHCT-116 (Colorectal)4.80 µMEGFRWI-38 (No toxicity >50 µM)
Coumarin Hybrid Compound 10A549 (NSCLC)7.35 µMCDK2 / ApoptosisBEAS-2B (Negligible toxicity)
Coumarin Hybrid Compound 10HeLa (Cervical)8.02 µMCDK2 / ApoptosisBEAS-2B (Negligible toxicity)
S-Nitrosothiol o-chloro derivativeMCF-7 (Breast, ER+)Low µMNO Release / S-nitrosylationNormal Mammary Fibroblasts

Data synthesized from2[2],3[3], and 1[1].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of butanamide derivatives requires a self-validating experimental architecture. The following protocols detail the necessary internal controls, orthogonal validation steps, and the explicit causality behind each methodological choice.

Protocol A: High-Throughput MTT Viability & Selectivity Assay

Causality: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. Because this reaction only occurs in metabolically active cells, it serves as a highly reliable proxy for cell viability. Self-Validation: A cytotoxic compound is clinically unviable if it lacks a therapeutic window. Therefore, this protocol mandates a parallel counter-screen against normal epithelial cells (e.g., BEAS-2B or WI-38) to calculate the Selectivity Index (SI).

  • Cell Seeding: Seed target cancer cells (e.g., HCT-116, A549) and normal counter-screen cells (e.g., WI-38) at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% 
    
    
    
    atmosphere to allow for adherence.
  • Compound Treatment: Treat cells with butanamide derivatives at serial concentrations (e.g., 0.1, 1, 5, 10, 50 µM).

    • Internal Control: Include a vehicle control (0.1% DMSO) to baseline normal growth.

    • Positive Control: Utilize an FDA-approved standard relevant to the mechanism (e.g., Erlotinib for EGFR-targeting pyrimidine-butanamides) to validate assay sensitivity[1].

  • Incubation & Reagent Addition: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours in the dark.

  • Solubilization & Readout: Discard the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Data Synthesis: Calculate

    
     using non-linear regression. Calculate the Selectivity Index (
    
    
    
    ). An SI > 3 indicates a favorable therapeutic window.
Protocol B: Annexin V/PI Flow Cytometry for Apoptotic Profiling

Causality: While MTT confirms cell death, it cannot differentiate between controlled apoptosis and uncontrolled necrosis. Annexin V binds to phosphatidylserine (which flips to the outer leaflet of the plasma membrane during early apoptosis), while Propidium Iodide (PI) intercalates with DNA only when the cell membrane is compromised (late apoptosis/necrosis). Self-Validation: Single-stained compensation controls must be used to prevent fluorescence spillover between the FITC (Annexin V) and PE (PI) channels, preventing false-positive apoptotic readings.

  • Induction: Treat cancer cells in 6-well plates with the butanamide derivative at its calculated

    
     concentration for 48 hours.
    
  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via gentle trypsinization. Centrifuge at 1,500 rpm for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in complete darkness to prevent fluorophore bleaching.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate the populations: Q1 (Necrosis: Annexin V-/PI+), Q2 (Late Apoptosis: Annexin V+/PI+), Q3 (Early Apoptosis: Annexin V+/PI-), and Q4 (Live: Annexin V-/PI-). Note: Highly active pyrimidine-butanamides have been shown to induce up to 26.60% total apoptosis in HCT-116 cells using this exact gating strategy[1].

Workflow Synthesis Compound Synthesis CellCulture Cancer & Normal Cell Culture Synthesis->CellCulture MTT MTT Assay (IC50 Determination) CellCulture->MTT Selectivity Selectivity Index Calculation MTT->Selectivity FlowCyto Annexin V/PI Flow Cytometry Selectivity->FlowCyto Mechanism Mechanistic Profiling (e.g., RT-PCR) FlowCyto->Mechanism

Self-validating experimental workflow for evaluating derivative cytotoxicity.

References

  • Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer Source: MDPI URL:[Link]

  • S-nitrosothiols and H2S donors: Potential chemo-therapeutic agents in cancer Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of BUTANAMIDE, 4-AMINO-3-HYDROXY-N-PHENYL-

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe and compliant disposal of BUTANAMIDE, 4-AMINO-3-HYDROXY-N-PHENYL-. As a research chemical, its toxicological and environmental properties may not be fully characterized. Therefore, a cautious approach, grounded in the known hazards of its constituent functional groups—specifically the aromatic amine (aniline-like) and aminophenol moieties—is essential. This document is intended for drug development professionals, researchers, and scientists.

Hazard Analysis and Compound Profile

BUTANAMIDE, 4-AMINO-3-HYDROXY-N-PHENYL- is a complex organic molecule whose structure suggests multiple potential hazards. The presence of an N-phenyl group classifies it as an aromatic amine derivative, a class of compounds known for significant health and environmental risks.[1][2]

Structural Features and Associated Hazards:

  • Aromatic Amine (Aniline Moiety): Aromatic amines are frequently toxic, with many being recognized as potential or known carcinogens and mutagens.[1][2] They can be readily absorbed through the skin, posing a significant route of occupational exposure.[2]

  • Aminophenol-like Structure: The combination of amino and hydroxyl groups on a molecule can lead to instability. Aminophenols are known to be susceptible to oxidation when exposed to air and light, often forming colored, and potentially more hazardous, degradation products.[3] Some aminophenols are also known to be nephrotoxic (damaging to the kidneys).[3]

  • Amide Linkage: While generally stable, amides can undergo hydrolysis under strong acidic or basic conditions.

Toxicological and Environmental Summary
Hazard CategoryAnticipated Risk and Scientific Rationale
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin, based on data for analogous compounds like 4-aminophenol and aniline.[4][5]
Chronic Toxicity Suspected of causing genetic defects and damage to organs through prolonged or repeated exposure.[4][6] This is a significant concern for aromatic amines.
Carcinogenicity While not specifically classified, the aromatic amine structure warrants handling as a potential carcinogen.[1][2]
Skin/Eye Irritation Expected to cause skin and serious eye irritation.[7] May cause an allergic skin reaction (sensitization).[4][6]
Environmental Hazard Assumed to be very toxic to aquatic life, with long-lasting effects, a common characteristic of aromatic amine derivatives.[4][6]
Chemical Stability The compound may be unstable, particularly with exposure to air and light, which can cause oxidation and decomposition.[3]
Incompatibilities Strong oxidizing agents, strong acids, and bases.[8][9] Reactions can be violent or generate hazardous byproducts.
Hazardous Decomposition Thermal decomposition or combustion will produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[10][9]

Mandatory Safety Protocols: Handling and PPE

Prior to handling, it is imperative to establish a controlled environment to minimize exposure.

Engineering Controls:

  • Fume Hood: All handling of solid BUTANAMIDE, 4-AMINO-3-HYDROXY-N-PHENYL- and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn.[8]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use and change them frequently.

  • Body Protection: A lab coat must be worn and kept fastened.[8] For large quantities, a chemically resistant apron is recommended.

Waste Management: Segregation and Containment

Proper segregation is the cornerstone of safe chemical disposal. It prevents dangerous reactions and ensures the waste enters the correct disposal stream.[8][11]

Step-by-Step Containment Protocol:

  • Select a Designated Waste Container:

    • Use a container made of a compatible material (e.g., high-density polyethylene, HDPE) that is in good condition and has a secure, leak-proof screw-top cap.[8]

    • The original manufacturer's container is often a suitable choice for waste accumulation.[12]

  • Label the Container Correctly:

    • Before adding any waste, affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: "BUTANAMIDE, 4-AMINO-3-HYDROXY-N-PHENYL-". Do not use abbreviations.

    • List all constituents, including any solvents used. For example: "Waste BUTANAMIDE, 4-AMINO-3-HYDROXY-N-PHENYL- in Methanol".

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times, except when adding waste.[12]

    • Store the container in a designated satellite accumulation area within the lab, away from incompatible materials.[13]

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

G cluster_segregation Waste Segregation Logic start Generate Waste Containing BUTANAMIDE, 4-AMINO-3-HYDROXY-N-PHENYL- is_solid Is the waste solid or in a non-halogenated solvent? start->is_solid is_halogenated Is the waste in a halogenated solvent? is_solid->is_halogenated No (Liquid) solid_waste Container: "Hazardous Solid Waste" (List Chemical Name) is_solid->solid_waste Yes (Solid) non_halo_waste Container: "Hazardous Non-Halogenated Liquid Waste" (List All Components) is_solid->non_halo_waste Yes (Non-Halogenated) halo_waste Container: "Hazardous Halogenated Liquid Waste" (List All Components) is_halogenated->halo_waste Yes incompatible Is the waste mixed with strong acids, bases, or oxidizers? is_halogenated->incompatible No incompatible->non_halo_waste No separate_container USE A SEPARATE WASTE CONTAINER. Consult EHS Immediately. incompatible->separate_container Yes

Caption: Waste segregation decision process for BUTANAMIDE, 4-AMINO-3-HYDROXY-N-PHENYL-.

Spill Management Procedures

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • For a Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a dustpan to avoid creating airborne dust.[9]

    • Place the swept material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleaning materials as hazardous waste.

  • For a Small Spill (Liquid Solution):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to cover and absorb the liquid.[13]

    • Once absorbed, scoop the material into a labeled hazardous waste container.

    • Decontaminate the area and dispose of cleaning materials as hazardous waste.

  • For a Large Spill:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent others from entering the spill area.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of BUTANAMIDE, 4-AMINO-3-HYDROXY-N-PHENYL- is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain. [8][13]

  • Waste Collection: Following the segregation and containment procedures in Section 3, collect all waste materials containing the target compound. This includes neat (pure) compound, reaction mixtures, solutions, and contaminated materials like gloves, weigh boats, and pipette tips.

  • Container Management: Ensure the hazardous waste container is kept securely sealed and is not more than 90% full to allow for vapor expansion.

  • Storage: Store the sealed waste container in your lab's designated satellite accumulation area. This area must be under the control of the laboratory personnel.

  • Requesting Pickup: Once the container is full, or before the accumulation time limit set by your institution is reached, submit a chemical waste pickup request to your EHS department.

  • Professional Disposal: Your institution's EHS department will then manage the transfer to a licensed hazardous waste disposal company.[8] These companies typically use high-temperature incineration with scrubbers to destroy the organic compound and neutralize harmful combustion byproducts, which is the recommended disposal method for this type of chemical.[4]

G cluster_disposal Disposal Workflow A Waste Generation (Solid, Liquid, Contaminated PPE) B Select & Label Approved Hazardous Waste Container A->B C Segregate Waste (See Segregation Logic) B->C D Store in Designated Satellite Accumulation Area (Keep Container Closed) C->D E Container Full or Time Limit Reached? D->E E->D No F Submit Waste Pickup Request to EHS E->F Yes G EHS Collection & Transfer to Licensed Vendor F->G H Final Disposal via High-Temperature Incineration G->H

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.